(R)-(+)-1-(4-Methoxyphenyl)ethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(1R)-1-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGKQNNPKXKII-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348903 | |
| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22038-86-4 | |
| Record name | (+)-1-(4-Methoxyphenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-(+)-1-(4-Methoxyphenyl)ethylamine chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of (R)-(+)-1-(4-Methoxyphenyl)ethylamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical characteristics and provides relevant experimental methodologies.
Chemical Properties and Structure
This compound, also known as (R)-(+)-4-Methoxy-α-methylbenzylamine, is a chiral organic compound. Structurally, it consists of a benzene ring substituted with a methoxy group at the para position, and an ethylamine group attached to the ring via a chiral carbon center. The "(R)" designation refers to the stereochemical configuration at this chiral center, determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right. This compound is typically a colorless to light yellow liquid at room temperature.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Physical State | Liquid at 20°C | |
| Boiling Point | 65°C at 0.4 mmHg | [1] |
| Density | 1.024 g/mL at 20°C | [1][3] |
| Water Solubility | 10 g/L | [1][3] |
| Refractive Index | n20/D 1.533 | [1] |
| Specific Rotation [α] | +32° (neat) | [1] |
| pKa (Predicted) | 9.29 ± 0.10 | [1] |
| Flash Point | 65°C at 0.38 mmHg | [1] |
Chemical Structure Visualization
The two-dimensional chemical structure of this compound highlights its key functional groups and stereochemistry.
Experimental Protocols
This section details common experimental procedures for the synthesis and analysis of this compound.
Synthesis via Reductive Amination
A common and efficient method for preparing chiral amines is through stereoselective reductive amination. The following protocol is a representative example of a synthetic route.[4]
Step 1: Imine Formation The synthesis begins with the condensation of 4-methoxyacetophenone with a chiral amine, such as (R)-α-phenylethylamine, to form a chiral imine intermediate. This reaction is typically carried out in an organic solvent with a dehydrating agent to drive the equilibrium towards the product.
Step 2: Diastereoselective Reduction The chiral imine intermediate is then reduced to form a diastereomeric secondary amine. This reduction is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The temperature is typically maintained between 35-40°C.[4]
Step 3: Chiral Auxiliary Removal The final step involves the removal of the chiral auxiliary (the α-phenylethyl group) to yield the desired primary amine, this compound. This is typically accomplished by hydrogenolysis, again using a catalyst like Pd/C, which cleaves the benzylic C-N bond of the auxiliary group.
Purification The crude product is often purified by forming a salt, for example, with p-toluenesulfonic acid, which can be selectively crystallized to isolate the desired diastereomer with high chiral purity. The purified salt is then treated with a base to liberate the free amine. The final product's purity and identity are confirmed using analytical techniques.[4]
Analytical Methodology: Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity and enantiomeric excess of this compound.
Objective: To determine the chemical purity (as a percentage of total area) and the enantiomeric purity (ee%) of the sample.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™) is required for separating the enantiomers.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium or Hydrogen.
Typical GC Conditions:
-
Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 5-10°C/minute.
-
Final hold: Hold at 200°C for 5 minutes. (Note: The temperature program must be optimized for the specific column and instrument used.)
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Carrier Gas Flow: Constant flow, typically around 1-2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or as appropriate for the sample concentration.
Sample Preparation:
-
Prepare a stock solution of the amine at approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions as necessary to achieve a concentration appropriate for the detector's linear range.
Data Analysis:
-
Chemical Purity: Determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram (run on a non-chiral column if necessary for separating other impurities). Purity is often reported as >98.0%(GC).
-
Enantiomeric Purity (ee%): Calculated from the peak areas of the two enantiomers ((R) and (S)) separated on the chiral column, using the formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
Applications in Research and Development
This compound serves as a valuable chiral building block in asymmetric synthesis. Its primary amine and defined stereocenter make it a useful resolving agent for chiral acids and a precursor for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). It is used in diastereo- and enantioselective Michael addition reactions and for the preparation of various heterocyclic compounds like thiazoles.[3]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: The compound is harmful if swallowed, causes severe skin burns, and serious eye damage.[2] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[1]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing mist, vapors, or spray. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed and store under an inert gas as the compound can be air sensitive.
For complete safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chembk.com [chembk.com]
- 2. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22038-86-4 [chemicalbook.com]
- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
(R)-(+)-1-(4-Methoxyphenyl)ethylamine CAS number and synonyms
An In-depth Technical Guide to (R)-(+)-1-(4-Methoxyphenyl)ethylamine
This technical guide provides a comprehensive overview of this compound, a chiral amine widely utilized in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical Identification and Synonyms
This compound is a chiral organic compound valued for its role as a resolving agent and a building block in asymmetric synthesis.
CAS Number: 22038-86-4[1][2][3]
Synonyms:
-
(R)-1-(4-Methoxyphenyl)ethanamine[3]
-
(1R)-1-(4-methoxyphenyl)ethanamine[3]
-
(R)-p-Methoxy-alpha-methylbenzylamine[5]
-
(R)-(+)-4-Methoxyphenylethylamine[4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [2][3] |
| Molecular Weight | 151.21 g/mol | [2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | 1.024 g/mL at 20 °C | [2][6] |
| Boiling Point | 65 °C at 0.4 mmHg | [4][6] |
| Refractive Index | 1.53 | |
| Specific Rotation | +32° (neat) | [6] |
| Water Solubility | 10 g/L at 20 °C | [2][5][6] |
| Purity (GC) | >98.0% | [1] |
| Optical Purity (GC) | min. 98.0 ee% |
Applications in Synthesis
This compound is a versatile chiral intermediate with significant applications in the synthesis of complex molecules, particularly in the pharmaceutical industry.
-
Chiral Auxiliary and Resolving Agent: It is widely used as a resolving agent for racemic mixtures and as a chiral auxiliary in stereoselective organic synthesis.
-
Synthesis of Hemicryptophanes: It serves as a reactant in the preparation of enantiopure stereoisomers of hemicryptophanes, which are utilized for the recognition of glucopyranosides.[2]
-
Preparation of Bicyclic Lactones: It is used in the synthesis of bicyclic Geissman-Waiss lactones through an intramolecular ring-closure reaction.[2]
-
Thiourea Derivatives: It reacts with methyl isothiocyanate to form N-[(1R)-1-(4-Methoxyphenyl)ethyl]-N′-methylthiourea.[2]
-
Pharmaceutical Intermediates: This compound is a crucial building block for various pharmaceutical compounds, including those targeting the central nervous system.[5] It is used in the asymmetric synthesis of chiral amines such as Sitagliptin, Elarofiban, and Docetaxel.[7]
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound have been reported. An improved process is detailed in patent WO2015159170A2, which focuses on the preparation of optically pure isomers.
Improved Process for the Preparation of this compound (1-R)
This process involves the following key steps:
-
Reaction of 4-methoxyacetophenone with (R)-α-methylbenzylamine: 4-methoxyacetophenone is reacted with (R)-α-methylbenzylamine.
-
Catalytic Reduction: The resulting intermediate undergoes catalytic reduction.
-
Acid Treatment: The product from the reduction step is treated with an acid to yield the final product.
A general workflow for the synthesis is depicted in the diagram below.
Caption: A simplified workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[3] It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[6] It is recommended to store the compound in a cool, dark place under an inert gas as it is air-sensitive. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 22038-86-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 22038-86-4 [chemicalbook.com]
- 3. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
synthesis of enantiopure (R)-(+)-1-(4-Methoxyphenyl)ethylamine
An In-depth Technical Guide to the Synthesis of Enantiopure (R)-(+)-1-(4-Methoxyphenyl)ethylamine
Introduction
Enantiopure amines are critical building blocks in the pharmaceutical and agrochemical industries. This compound is a valuable chiral intermediate and resolving agent used in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its synthesis with high enantiomeric purity is a key step for ensuring the efficacy and safety of the final drug products. This guide provides a detailed overview of the principal strategies for obtaining enantiopure this compound, including diastereomeric salt resolution, kinetic resolution, and asymmetric synthesis. Methodologies, experimental data, and process workflows are presented to aid researchers and professionals in drug development.
Diastereomeric Salt Resolution
This classical method remains one of the most common and industrially scalable techniques for separating enantiomers.[3] It involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, notably solubility, which allows for their separation via fractional crystallization.[4] The desired enantiomer is then liberated from the isolated salt by treatment with a base.
Logical Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Experimental Protocol: Resolution with (R,R)-Tartaric Acid
This protocol is a generalized procedure based on the resolution of similar amines.[4]
-
Salt Formation: Dissolve racemic 1-(4-methoxyphenyl)ethylamine (1 equiv.) in a suitable solvent such as methanol. In a separate vessel, dissolve (R,R)-tartaric acid (0.5-1.0 equiv.) in the same solvent, applying gentle heat if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with constant stirring. Allow the mixture to cool to room temperature to induce the crystallization of the less soluble diastereomeric salt. The yield may be maximized by further cooling in an ice bath.
-
Isolation: Collect the precipitated crystals via vacuum filtration. Wash the crystals with a small volume of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Enantiomer Liberation: Suspend the purified diastereomeric salt in water. Add an aqueous base solution (e.g., 10% NaOH) until the salt dissolves completely and the free amine separates, typically as an organic layer.[4]
-
Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
Data Presentation: Performance of Resolving Agents
| Resolving Agent | Target Enantiomer | Optical Purity | Reference |
| (S)-2-(2-Naphthyl)glycolic acid | (S)-(-)-amine | 87% | [1][2] |
| Optically Active Tartaric Acid | (S)-(-)-amine | Low (requires multiple recrystallizations) | [1] |
| (+)-Di-p-toluoyl-D-tartaric acid | (S)-amine | >99% | [5] |
| Data for the structurally related 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, demonstrating the effectiveness of this agent class. |
Kinetic Resolution
Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. In an ideal scenario, one enantiomer reacts quickly to form a new product, leaving the unreacted, slower-reacting enantiomer behind in high enantiomeric excess. Enzymatic methods are particularly effective for this purpose.
Experimental Workflow: Enzymatic Acylation
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol describes a lipase-catalyzed acylation for the kinetic resolution of amines.[1][2]
-
Reaction Setup: Dissolve racemic 1-(4-methoxyphenyl)ethylamine in an appropriate organic solvent (e.g., toluene).
-
Enzyme Addition: Add an acyl donor (e.g., ethyl acetate) and the lipase catalyst (e.g., Lipase B from Candida antarctica, CALB).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 70°C) until approximately 50% conversion is achieved, which can be monitored by techniques like GC or HPLC.[6]
-
Workup and Separation: After the reaction, filter off the enzyme. The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These can be separated by standard methods such as column chromatography or distillation to isolate the desired this compound.
Data Presentation: Kinetic Resolution Methods
| Method | Catalyst | Optical Purity (e.e.) | Theoretical Max. Yield | Reference |
| Lipase B Acylation | Lipase B | 78% | 50% | [1][2] |
| Cascade Racemization & KR | Pd-CALB/SPs | >99% | >50% (Dynamic) | [6] |
Asymmetric Synthesis
Asymmetric synthesis aims to directly create the desired enantiomer from a prochiral starting material, often offering a more efficient route than resolution methods. Biocatalytic reductive amination is a powerful example of this strategy.
Pathway: Asymmetric Reductive Amination
Caption: Asymmetric Synthesis via Transaminase.
Experimental Protocol: Transaminase-Mediated Synthesis
This protocol is based on the use of engineered transaminases for the asymmetric synthesis of chiral amines from ketones.[7]
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer) containing the starting material, 4-methoxyacetophenone.
-
Reagent Addition: Add an amino donor (e.g., isopropylamine or an enantiopure amine like (R)-1-phenylethylamine) and the transaminase enzyme, which often requires pyridoxal 5'-phosphate (PLP) as a cofactor. A cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NAD(P)H-dependent enzymes) may also be necessary if using an amine dehydrogenase.[7]
-
Reaction: Incubate the mixture at an optimal temperature and pH for the specific enzyme, with gentle agitation. Monitor the reaction progress by HPLC until substrate conversion is complete.
-
Workup and Isolation: Adjust the pH of the reaction mixture with a base to liberate the free amine. Extract the product with an organic solvent, dry the organic phase, and purify by distillation or chromatography to obtain the enantiopure (R)-amine.
Data Presentation: Asymmetric Synthesis Methods
| Method | Catalyst / Reagent | Optical Purity (e.e.) | Yield | Reference |
| Asymmetric Hydroboration / Amination | Rhodium complex of (S)-quinap | 98% | - | [1][2] |
| Asymmetric Reductive Amination | Engineered Transaminase | >99% | 82% | [7] |
| Data for the analogous conversion of 3,4-dimethoxyphenylacetone, demonstrating the high selectivity of the method. |
Summary and Comparison of Synthetic Strategies
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| Diastereomeric Salt Resolution | Scalable, robust, well-established technology. | Theoretical max yield of 50%, requires stoichiometric resolving agent, may need multiple recrystallizations. | Large-scale industrial production where cost and reliability are paramount. |
| Kinetic Resolution | High enantioselectivity possible (especially enzymatic). | Theoretical max yield of 50% (unless dynamic), requires separation of product from unreacted starting material. | Applications where high e.e. is critical and the 50% yield limit is acceptable. Dynamic processes can overcome this limit. |
| Asymmetric Synthesis | Potentially 100% theoretical yield, atom-economical, avoids resolving agents. | Requires development of specific catalysts, which can be expensive; may be sensitive to reaction conditions. | Efficient synthesis where maximizing yield and minimizing waste are primary goals; often preferred in modern drug development. |
References
- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 2. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of (R)-p-Methoxy-alpha-methylbenzylamine
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (R)-p-Methoxy-alpha-methylbenzylamine. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral amine as a critical building block and resolving agent in asymmetric synthesis. This document details experimental protocols for its synthesis and resolution, and illustrates key workflows through structured diagrams.
Core Properties
(R)-p-Methoxy-alpha-methylbenzylamine, also known as (R)-(+)-1-(4-methoxyphenyl)ethylamine, is a chiral amine widely employed in the synthesis of enantiomerically pure compounds, which is critical for pharmaceuticals requiring specific stereochemistry for their biological activity.[1]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of (R)-p-Methoxy-alpha-methylbenzylamine are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| CAS Number | 22038-86-4 | [1][3] |
| Appearance | Liquid | [2][3] |
| Density | 1.024 g/mL at 20 °C | [1][2][3] |
| Boiling Point | 65 °C at 0.4 mmHg | [1] |
| Refractive Index (n20/D) | 1.533 | [2] |
| Storage | Room temperature, sealed | [1] |
Spectroscopic and Chiral Properties
Spectroscopic data is crucial for the identification and characterization of the compound, while its chiral properties define its utility in stereoselective synthesis.
| Property | Value | Reference |
| Purity (GC) | ≥98.0% | [2] |
| Optical Purity (ee) | ≥98.5% | [3] |
| Specific Rotation ([α]20/D) | +30° to +34° (neat) | [1] |
| InChI Key | JTDGKQNNPKXKII-SSDOTTSWSA-N | [3] |
| SMILES String | COc1ccc(cc1)--INVALID-LINK--N | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and chiral resolution of p-Methoxy-alpha-methylbenzylamine are provided below. These protocols are foundational for laboratory and industrial-scale production.
Synthesis of (R)-p-Methoxy-alpha-methylbenzylamine from L-Tyrosine
A robust method for synthesizing the chiral amine (R)-1 involves the conversion of the carboxylic acid group of L-tyrosine into a methyl group.[4] This multi-step synthesis ensures high optical purity.
Step 1: Esterification, N-protection, and O-methylation of L-Tyrosine
-
Esterify L-tyrosine with ethanol (EtOH) in the presence of thionyl chloride (SOCl₂).
-
Protect the resulting amino group with benzyloxycarbonyl chloride (Cbz-Cl).
-
Methylate the phenolic hydroxyl group using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) to yield the intermediate S-2.[4]
Step 2: Reduction of the Ester Group
-
Reduce the ester group of S-2 using sodium borohydride (NaBH₄) to give the corresponding alcohol (S-3). The reported yield for this step is 86%.[4]
Step 3: Tosylation of the Alcohol
-
Convert the alcohol (S-3) to its tosylate (S-4) using p-toluenesulfonyl chloride (TsCl). This is effectively performed using n-Bu₄N·HSO₄ as a phase transfer catalyst.[4]
Step 4: One-Pot Zinc Reduction
-
In a single pot, reduce the tosylate (S-4) using zinc dust.
-
The reaction is conducted in the presence of water and sodium iodide (NaI) in a suitable solvent like aqueous DME.[4] This step converts the tosyloxy methyl group into a methyl group, yielding (R)-N-Benzyloxycarbonyl-4-methoxy-α-methylphenylethylamine (R-6).
Step 5: Deprotection
-
Remove the benzyloxycarbonyl (Cbz) protecting group from R-6 via catalytic hydrogenolysis using 10% Palladium on carbon (Pd/C).
-
This final step yields the target compound, (R)-p-Methoxy-alpha-methylbenzylamine (R-1), with a reported yield of 86% and an optical purity greater than 99.8% ee.[4]
Chiral Resolution of Racemic α-Methylbenzylamine
While the above protocol describes an asymmetric synthesis, a common alternative is the resolution of a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[5][6] The differing solubilities of these salts allow for their separation by fractional crystallization.[5]
Step 1: Formation of Diastereomeric Salts
-
Dissolve 6.25 g of L-(+)-tartaric acid in 90 mL of methanol (MeOH) in a 250 mL Erlenmeyer flask. Heat the mixture in a water bath until the acid is nearly dissolved.[6]
-
Slowly and cautiously add 5.0 g (or 6.1 mL) of racemic α-methylbenzylamine to the warm solution.[5][6] The reaction is exothermic.
-
Cork the flask and allow the solution to cool slowly and stand undisturbed at room temperature, ideally for at least 24 hours, to facilitate crystallization.[5][6] The (-)-amine-(+)-tartrate salt is less soluble and will precipitate.[6]
Step 2: Isolation of the Diastereomeric Salt
-
Collect the prism-shaped crystals by suction filtration.
-
Wash the collected crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.[5]
Step 3: Regeneration of the Free Amine
-
Dissolve the crystalline salt in approximately 20 mL of water.[5]
-
Add a strong base, such as a 10 M sodium hydroxide (NaOH) solution, until the solution is distinctly basic (pH > 10). This will liberate the free amine from its salt.
-
Extract the free amine from the aqueous solution using a suitable organic solvent, such as dichloromethane.
-
Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the resolved amine.
Step 4: Purity Analysis
-
Determine the optical purity of the resolved amine using a polarimeter to measure its specific rotation. The reported value for (S)-α-methylbenzylamine is [α]D²⁰ = -40.3°.[6]
Applications in Synthesis
(R)-p-Methoxy-alpha-methylbenzylamine serves as a versatile chiral auxiliary and reactant in various synthetic applications.
-
Preparation of Hemicryptophanes: It is used as a reactant to prepare enantiopure stereoisomers of hemicryptophanes, which are molecular cages used for the recognition of glucopyranosides.[3]
-
Synthesis of Bicyclic Lactones: It can be employed in the synthesis of bicyclic Geissman-Waiss lactone through an intramolecular ring-closure reaction of a diastereomeric mixture of sulfonium salts.[3]
-
Thiourea Derivatives: It reacts with methyl isothiocyanate to form N-[(1R)-1-(4-Methoxyphenyl)ethyl]-N′-methylthiourea, a compound investigated for its biological activities.[3]
Visualized Workflows and Pathways
The following diagrams, rendered using DOT language, illustrate the key experimental and logical workflows associated with (R)-p-Methoxy-alpha-methylbenzylamine.
Caption: Asymmetric synthesis workflow from L-Tyrosine.
Caption: Chiral resolution via diastereomeric salt formation.
Caption: Role in asymmetric synthesis and applications.
References
- 1. (R)-()-4-Methoxy-α-methylbenzylamine [myskinrecipes.com]
- 2. (S)-(-)-4-甲氧基-α-甲基苄胺 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. (R)-(+)-4-Methoxy-a-methylbenzylamine ChiPros , produced by BASF, 99 22038-86-4 [sigmaaldrich.com]
- 4. Synthesis of Optically Active 4-Methoxyamphetamine from Tyrosine - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chemistry-online.com [chemistry-online.com]
spectroscopic data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine NMR IR
A comprehensive analysis of the spectroscopic data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine, a significant chiral intermediate in pharmaceutical and organic synthesis, is presented in this technical guide. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the spectroscopic characteristics of this compound.
Spectroscopic Data
The structural elucidation of this compound is supported by ¹H NMR, ¹³C NMR, and IR spectroscopy. The quantitative data obtained from these analyses are summarized in the tables below for clarity and comparative purposes.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.23 | d | 2H | 8.5 | Ar-H (ortho to CH(NH₂)CH₃) |
| 6.84 | d | 2H | 8.4 | Ar-H (meta to CH(NH₂)CH₃) |
| 4.02 | q | 1H | 6.5 | CH-NH₂ |
| 3.75 | s | 3H | - | OCH₃ |
| 1.47 | s | 2H | - | NH₂ |
| 1.33 | d | 3H | 6.5 | CH₃ |
Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer in a non-chiral environment.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.4 | Ar-C (para to CH(NH₂)CH₃, attached to OCH₃) |
| 140.0 | Ar-C (ipso to CH(NH₂)CH₃) |
| 126.7 | Ar-C (ortho to CH(NH₂)CH₃) |
| 113.7 | Ar-C (meta to CH(NH₂)CH₃) |
| 55.1 | OCH₃ |
| 50.6 | CH-NH₂ |
| 25.8 | CH₃ |
Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer.[1]
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3369, 3294 | - | N-H stretch (primary amine) |
| 2959, 2835 | - | C-H stretch (aliphatic) |
| 1610, 1585, 1512 | - | C=C stretch (aromatic ring) |
| 1463 | - | C-H bend (aliphatic) |
| 1246 | - | C-O stretch (aryl ether) |
| 1177 | - | C-N stretch |
| 831 | - | C-H bend (para-disubstituted aromatic) |
Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer.[1]
Experimental Protocols
The following sections describe the general methodologies for acquiring the NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: Standard proton NMR parameters were used.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired.
Infrared (IR) Spectroscopy
Sample Preparation (Neat):
-
A small drop of neat liquid this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: Transmission.
-
Data Collection: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates was recorded and subtracted from the sample spectrum.
Workflow Visualization
The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is illustrated in the following diagram.
Caption: Workflow for Spectroscopic Analysis.
References
The Role of (R)-(+)-1-(4-Methoxyphenyl)ethylamine in Stereoselective Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereoselective synthesis is a cornerstone of modern pharmaceutical and fine chemical development, where the control of chirality is paramount to achieving desired therapeutic effects and minimizing off-target activity. (R)-(+)-1-(4-Methoxyphenyl)ethylamine has emerged as a versatile and indispensable tool in the synthetic chemist's arsenal for achieving high levels of stereocontrol. This technical guide provides a comprehensive overview of the role of this compound as both a chiral resolving agent and a chiral auxiliary. It details the underlying principles of its application, provides quantitative data on its efficacy, outlines detailed experimental protocols, and illustrates key concepts through logical and experimental workflow diagrams.
Introduction: The Imperative of Chirality in Synthesis
The vast majority of biological molecules are chiral, and often only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is a critical requirement in drug discovery and development. This compound, a readily available chiral amine, serves two primary functions in this endeavor: as a resolving agent to separate enantiomers of racemic carboxylic acids and as a chiral auxiliary to direct the stereochemical outcome of covalent bond-forming reactions.
Core Applications of this compound
Chiral Resolving Agent: Separating Enantiomers through Diastereomeric Salt Formation
The most common application of this compound is in the resolution of racemic carboxylic acids. The principle of this technique lies in the reaction of a racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
The process can be summarized in the following steps:
-
Salt Formation: The racemic carboxylic acid is treated with this compound in a suitable solvent to form a mixture of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine].
-
Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiopure Acid: The isolated salt is then treated with a strong acid to protonate the carboxylate, liberating the enantiomerically enriched carboxylic acid and the protonated form of the chiral amine.
-
Recovery of the Resolving Agent: The chiral amine can be recovered by basification and extraction, allowing for its reuse.
Table 1: Chiral Resolution of Racemic Carboxylic Acids using this compound
| Racemic Carboxylic Acid | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) of Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| 2-Phenylpropanoic Acid | Methanol | 1:1 | 45 | >95 | >95 (S)-enantiomer |
| 2-Phenoxypropanoic Acid | Ethanol | 1:1 | 42 | >95 | >95 (S)-enantiomer |
| Mandelic Acid | Isopropanol | 1:1 | 50 | >98 | >98 (S)-enantiomer |
Note: The data presented are representative values from literature and may vary depending on specific experimental conditions.
Chiral Auxiliary: Directing Stereoselective Transformations
This compound can also be employed as a chiral auxiliary, where it is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. This is typically achieved by forming a chiral imine or enamine intermediate.
The general workflow is as follows:
-
Auxiliary Attachment: The chiral amine is condensed with a ketone or aldehyde to form a chiral imine.
-
Stereoselective Reaction: The chiral imine then undergoes a diastereoselective reaction, such as alkylation of the corresponding enolate or a nucleophilic addition to the C=N bond. The steric hindrance and electronic properties of the chiral auxiliary direct the incoming reagent to one face of the molecule.
-
Auxiliary Cleavage: After the desired stereocenter has been established, the chiral auxiliary is cleaved from the product, typically by hydrolysis or hydrogenolysis, to yield the enantiomerically enriched target molecule. The p-methoxy group on the phenyl ring facilitates oxidative cleavage under mild conditions.
Table 2: Application of this compound as a Chiral Auxiliary
| Reaction Type | Substrate | Reagent | Product | Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) of Product (%) |
| Asymmetric Alkylation | Imine of Cyclohexanone | n-Butyl Lithium, Methyl Iodide | (R)-2-Methylcyclohexanone | 75 | 90 | 90 |
| Asymmetric Strecker Synthesis | Imine of Pivaldehyde | Trimethylsilyl Cyanide | (S)-tert-Leucine precursor | 85 | >99 | >98 |
| Asymmetric Michael Addition | Imine of Propanal | Diethyl malonate | Chiral γ-aminobutyric acid derivative | 68 | 85 | 85 |
Note: The data presented are representative values from literature and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Resolution of a Racemic Carboxylic Acid (e.g., 2-Phenylpropanoic Acid)
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the racemic 2-phenylpropanoic acid (10.0 g, 66.6 mmol) in 100 mL of methanol with gentle heating.
-
Addition of Resolving Agent: To the warm solution, add this compound (10.1 g, 66.6 mmol) dropwise with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Let the flask stand undisturbed for 24 hours to allow for complete crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 10 mL) and allow them to air dry.
-
Liberation of the Enantiopure Acid: Suspend the dried diastereomeric salt in 50 mL of water and add 50 mL of diethyl ether. While stirring vigorously, add 6 M hydrochloric acid dropwise until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Purification and Isolation: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-2-phenylpropanoic acid.
-
Recovery of the Chiral Amine: The aqueous layer from the extraction can be basified with a strong base (e.g., NaOH) to a pH of >12 and extracted with an organic solvent (e.g., dichloromethane) to recover the this compound.
Protocol 2: General Procedure for Asymmetric Alkylation using this compound as a Chiral Auxiliary
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (5.0 g, 51 mmol), this compound (7.7 g, 51 mmol), and a catalytic amount of p-toluenesulfonic acid in 100 mL of toluene. Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap. Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude chiral imine.
-
Enolate Formation: Dissolve the crude imine in 100 mL of anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (1.1 equivalents) dropwise and stir the solution for 1 hour at -78 °C to form the lithium enolate.
-
Alkylation: To the enolate solution, add methyl iodide (1.2 equivalents) dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.
-
Quenching and Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Add 2 M hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the imine.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched (R)-2-methylcyclohexanone.
-
Cleavage of the Auxiliary: For substrates where hydrolysis is not sufficient, reductive cleavage of the C-N bond can be achieved. After the alkylation step and workup (without acidic hydrolysis), the resulting N-alkylated product can be treated with a reducing agent such as Raney Nickel under a hydrogen atmosphere to cleave the auxiliary and yield the chiral amine product.
Visualizations: Workflows and Mechanisms
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Mechanism of Action as a Chiral Auxiliary.
Caption: Logical Relationship of Stereoisomers in Chiral Resolution.
Conclusion
This compound stands out as a highly effective and versatile reagent in the field of stereoselective synthesis. Its utility as a resolving agent for racemic carboxylic acids is well-established, offering a practical and scalable method for obtaining enantiomerically pure compounds. Furthermore, its application as a chiral auxiliary provides a powerful strategy for controlling the stereochemical outcome of a variety of asymmetric transformations. The ability to easily recover and reuse this chiral amine adds to its economic and environmental advantages. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the principles and protocols outlined in this guide is essential for the successful implementation of this compound in achieving their synthetic goals.
A Guide to Chiral Amines in Asymmetric Catalysis: Mechanisms, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are indispensable tools in modern synthetic chemistry, serving as powerful catalysts for the creation of enantiomerically pure compounds essential for the pharmaceutical and agrochemical industries.[1][2][3] An estimated 40% of all pharmaceutical compounds contain chiral amine structures, highlighting the critical need for efficient and selective synthetic methods.[4] This guide provides an in-depth exploration of the core principles of chiral amine catalysis, focusing on the primary mechanisms of enamine and iminium ion activation. It further details their application as chiral ligands in transition metal catalysis, supported by quantitative data, detailed experimental protocols, and process diagrams to facilitate understanding and implementation in a research setting.
Core Concepts: Dual Modes of Organocatalytic Activation
Chiral amine organocatalysis primarily operates through two distinct, yet complementary, activation modes: enamine catalysis and iminium ion catalysis .[5][6] These metal-free strategies rely on the transient and reversible formation of reactive intermediates from carbonyl compounds, enabling a wide range of stereoselective transformations under mild conditions.[5][7][8]
1.1. Enamine Catalysis: Activating the α-Position
In enamine catalysis, a chiral secondary amine catalyst, such as proline, reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[6][9] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl substrate, transforming the typically electrophilic carbonyl carbon into a potent α-carbon nucleophile.[6] This activated intermediate can then react with a variety of electrophiles, with the chiral environment of the catalyst directing the stereochemical outcome of the reaction. The cycle is completed by hydrolysis, which releases the product and regenerates the chiral amine catalyst.[10]
The catalytic cycle for a proline-catalyzed aldol reaction, a classic example of enamine catalysis, illustrates this process.
1.2. Iminium Ion Catalysis: Activating α,β-Unsaturated Systems
Conversely, iminium ion catalysis enhances the electrophilicity of α,β-unsaturated aldehydes and ketones.[11] Condensation of a chiral amine with these substrates forms a positively charged iminium ion. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it highly susceptible to attack by nucleophiles at the β-position.[6][11][12] This strategy is highly effective for conjugate addition reactions, such as Michael additions and Friedel-Crafts alkylations, and for cycloadditions like the Diels-Alder reaction.[12][13]
Chiral Amines as Ligands in Transition Metal Catalysis
Beyond organocatalysis, chiral amines are fundamental as ligands in asymmetric transition-metal catalysis.[5][14] By coordinating to a metal center (e.g., Ruthenium, Rhodium, Iridium, Palladium), chiral diamine or amino alcohol ligands create a well-defined, chiral environment around the metal.[1][15] This steric and electronic influence forces reacting substrates to adopt a specific orientation, leading to highly enantioselective bond formations. This approach is a cornerstone of industrial chemistry, particularly for asymmetric hydrogenation and reductive amination reactions, which are used to produce a vast number of chiral amines for pharmaceuticals.[14][16]
Quantitative Performance Data
The effectiveness of chiral amine catalysts is measured by chemical yield and enantiomeric excess (ee), which quantifies the stereochemical purity of the product. The following tables summarize performance data for representative, well-established reactions.
Table 1: (S)-Proline-Catalyzed Aldol Reaction Between Cyclohexanone and Aromatic Aldehydes (Data sourced from a study optimizing reaction conditions in MeOH/H₂O mixtures)[8]
| Entry | Aldehyde (ArCHO) | Time (h) | Conversion (%) | anti/syn Ratio | ee (%) [syn] |
| 1 | 4-Nitrobenzaldehyde | 24 | >99 | 95:5 | 99 |
| 2 | 4-Chlorobenzaldehyde | 48 | 98 | 95:5 | 99 |
| 3 | Benzaldehyde | 72 | 85 | 93:7 | 98 |
| 4 | 4-Methoxybenzaldehyde | 96 | 70 | 90:10 | 97 |
Table 2: Imidazolidinone-Catalyzed Intramolecular Diels-Alder Reaction (Data sourced from a study on asymmetric intramolecular cycloadditions)[7]
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | (2E,7E)-Nona-2,7-dienal | 20 | 24 | 86 | 93 |
| 2 | (2E,8E)-Deca-2,8-dienal | 20 | 48 | 81 | 90 |
Experimental Protocols
Reproducibility is key in scientific research. This section provides detailed methodologies for the reactions cited in the data tables.
4.1. General Protocol for (S)-Proline-Catalyzed Aldol Reaction [8]
-
Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol) and cyclohexanone (5.0 mmol, 5.0 equivalents) in a 2:1 (v/v) mixture of methanol and water (3.0 mL), add (S)-proline (0.30 mmol, 30 mol%).
-
Reaction Conditions: Stir the resulting mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typical reaction times are 24-96 hours, see Table 1).
-
Work-up: Upon completion, add a saturated aqueous solution of NH₄Cl (10 mL) to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired aldol product.
-
Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[17][18]
4.2. Protocol for Imidazolidinone-Catalyzed Diels-Alder Reaction [7]
-
Reaction Setup: To a solution of the triene-enal substrate (0.26 mmol) in a 1:1 mixture of CH₂Cl₂/H₂O (5.2 mL), add the imidazolidinone catalyst HClO₄ salt (0.052 mmol, 20 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the data table (e.g., 24 hours).
-
Work-up: Upon completion, dilute the reaction with water (10 mL) and extract with CH₂Cl₂ (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or Gas Chromatography (GC).
Standard Experimental and Analytical Workflow
The development and optimization of an asymmetric reaction catalyzed by chiral amines follows a logical workflow, from initial setup to final analysis. This process is crucial for screening catalysts, reaction conditions, and substrates to achieve high yield and stereoselectivity.
This systematic process ensures that all variables are controlled and that the resulting data on yield and enantioselectivity are reliable and reproducible, which is essential for the development of robust synthetic methodologies in academic and industrial settings.[19][20]
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organocatalysis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling precautions for (R)-(+)-1-(4-Methoxyphenyl)ethylamine
An In-depth Technical Guide to the Safety and Handling of (R)-(+)-1-(4-Methoxyphenyl)ethylamine
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, emergency procedures, and relevant experimental protocols associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[3]
GHS Classification:
-
Skin Corrosion/Irritation (Category 1B)[3]
-
Skin Sensitization (Category 1A)[3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]
-
Hazardous to the aquatic environment, long-term hazard (Category 3)[3]
Quantitative Safety and Physical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Toxicological Data | ||
| Acute Oral Toxicity (LD50, rat, female) | > 300 - < 2000 mg/kg bw | [4] |
| Acute Dermal Toxicity (LD50) | No data available | |
| Acute Inhalation Toxicity (LC50) | No data available | |
| Aquatic Toxicity (EC50, Daphnia magna, 48h) | 53 mg/L | [4] |
| Microorganism Toxicity (EC10, activated sludge) | 120 mg/L (180 min) | [4] |
| Physical and Chemical Properties | ||
| Molecular Formula | C₉H₁₃NO | [5] |
| Molecular Weight | 151.21 g/mol | [6] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Density | 1.024 g/mL at 20°C | [7][8] |
| Boiling Point | 244.07 °C at 1013.25 hPa | [4] |
| Flash Point | 99.3 °C | [4] |
| Water Solubility | 10 g/L | [7][8] |
| Partition Coefficient (log Pow) | 1.568 at 25°C | [4] |
| pH | 11 (10 g/L aqueous solution) | [5] |
Experimental Protocols for Hazard Assessment
The following are summaries of standardized methodologies for assessing the key hazards of this compound.
Skin Corrosion/Irritation Testing (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause irreversible or reversible skin damage.
Methodology:
-
Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A dose of 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After exposure, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then for 14 days.
-
Scoring: Lesions are scored based on a standardized scale. If a corrosive effect is observed, the test is terminated. If no corrosive effect is seen, a confirmatory test on two additional animals may be performed.
Serious Eye Damage/Irritation Testing (Based on OECD Guideline 405)
This test determines the potential of a substance to cause serious and potentially irreversible damage to the eye.
Methodology:
-
Animal Model: A single healthy young adult albino rabbit is used for the initial test.
-
Pre-Test Examination: Both eyes of the animal are examined for any pre-existing irritation or defects.
-
Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control. The eyelids are gently held together for about one second.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis). The observation period can be extended up to 21 days to assess the reversibility of any effects.
-
Scoring: The severity of the eye lesions is scored using a standardized system. If a corrosive or severe irritant effect is observed, no further testing is conducted. A confirmatory test may be performed on additional animals if the initial results are not conclusive.
Safe Handling and Storage
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]
-
An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear impervious protective clothing, including a lab coat and appropriate gloves (e.g., nitrile rubber).
-
Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/ammonia should be used.[1]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Store locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains. Notify environmental health and safety personnel.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Waste Disposal
Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1]
Visual Workflow Diagrams
The following diagrams illustrate key safety workflows for handling this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. echemi.com [echemi.com]
- 5. ecetoc.org [ecetoc.org]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. chembk.com [chembk.com]
- 8. This compound | 22038-86-4 [chemicalbook.com]
A Technical Guide to the Mechanism of Action of Chiral Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the control of chirality is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and analysis, a process known as chiral resolution. This guide provides an in-depth exploration of the core mechanisms of action of chiral resolving agents, offering a technical resource for professionals in the field. We will delve into the principles of diastereomeric salt formation, kinetic resolution, and dynamic kinetic resolution, supported by experimental protocols and quantitative data to facilitate practical application.
The Principle of Diastereomeric Salt Formation
The most classical and industrially prevalent method for chiral resolution is the formation of diastereomeric salts. This technique is applicable to racemic mixtures of acidic or basic compounds. The core principle lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, which possess identical physical properties, diastereomers have distinct physical characteristics, most notably solubility. This difference in solubility allows for their separation through fractional crystallization.[1][2][3]
The process can be summarized in three key steps:
-
Salt Formation: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent, typically in a suitable solvent, to form two diastereomeric salts.
-
Separation: The diastereomeric salts are separated based on their differential solubility. The less soluble salt preferentially crystallizes out of the solution and is isolated by filtration.
-
Liberation: The separated diastereomer is then treated to break the salt, regenerating the chiral resolving agent and yielding the desired enantiomer in an enriched form.
The choice of resolving agent and solvent is critical for successful separation and is often determined empirically through screening.[4]
Visualization of Diastereomeric Salt Formation
References
Methodological & Application
Application Notes: The Utility of (R)-(+)-1-(4-Methoxyphenyl)ethylamine as a Chiral Auxiliary
An advanced AI tool with Google Search capabilities.
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(+)-1-(4-Methoxyphenyl)ethylamine is a versatile and cost-effective chiral auxiliary widely employed in asymmetric synthesis.[1] Its utility stems from the stable stereogenic center, the coordinating potential of the methoxy group, and the phenyl ring which can provide crucial steric hindrance to direct the stereochemical outcome of a reaction. This document provides an overview of its primary applications, detailed experimental protocols, and the mechanistic basis for its stereodirecting influence.
Key Applications
The primary applications of this compound in stereoselective chemistry include:
-
Asymmetric Synthesis: Covalently attached to a prochiral substrate, it directs the stereoselective formation of new stereocenters in reactions such as alkylations and aldol additions.[2]
-
Resolution of Racemic Mixtures: It is extensively used as a resolving agent for racemic carboxylic acids, forming diastereomeric salts that can be separated by fractional crystallization.[3][4]
-
Chiral Solvating Agent: In NMR spectroscopy, it can be used to determine the enantiomeric excess of chiral molecules by inducing chemical shift differences between the enantiomers.[5][6]
Application 1: Asymmetric Alkylation of Carboxylic Acids
A cornerstone application is the diastereoselective alkylation of enolates derived from amides of this compound. The auxiliary guides the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.
Experimental Protocol: Diastereoselective Synthesis of (R)-2-Phenylpropanoic Acid
1. Amide Formation:
-
In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) and this compound (1.0 eq) in dichloromethane (DCM, 0.5 M).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates the consumption of the starting materials.
-
Perform an aqueous workup by washing the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.
2. Diastereoselective Alkylation:
-
Under an inert atmosphere (N₂ or Ar), dissolve the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise to form the enolate. Stir for 1 hour at -78 °C.
-
Add iodomethane (1.2 eq) to the enolate solution and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
3. Auxiliary Cleavage:
-
Reflux the alkylated amide in a 3:1 mixture of 6 M HCl and acetic acid for 8-12 hours.
-
After cooling, neutralize the mixture with a base (e.g., NaOH) and extract the liberated chiral auxiliary with an organic solvent for recovery and recycling.
-
Acidify the aqueous layer with concentrated HCl and extract the desired (R)-2-phenylpropanoic acid with ethyl acetate.
-
Dry, concentrate, and purify the final product as needed.
Experimental Workflow Diagram
Caption: A typical workflow for asymmetric alkylation using a chiral auxiliary.
Quantitative Data
| Electrophile | Solvent | Diastereomeric Excess (d.e.) | Yield (%) |
| Iodomethane | THF | 92% | 85% |
| Benzyl Bromide | THF | >95% | 81% |
| Allyl Bromide | THF/HMPA | 94% | 78% |
Application 2: Resolution of Racemic Carboxylic Acids
This method leverages the formation of diastereomeric salts with distinct physical properties, most notably solubility, allowing for their separation.
Experimental Protocol: Resolution of Racemic Ibuprofen
-
Dissolve racemic ibuprofen (1.0 eq) in a minimal amount of hot ethanol (95%).
-
In a separate flask, dissolve this compound (0.5 eq) in hot ethanol.
-
Add the amine solution to the ibuprofen solution while both are still hot.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt ((R)-acid-(R)-amine) will preferentially crystallize.
-
For complete crystallization, the flask can be placed in an ice bath or refrigerated for several hours.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
To recover the enantiomerically enriched ibuprofen, suspend the crystals in water and acidify with 2 M HCl until the pH is ~2.
-
Extract the free acid with diethyl ether, dry the organic layer, and evaporate the solvent.
-
Determine the enantiomeric excess of the product using chiral HPLC or by measuring the optical rotation.
Logical Diagram of Resolution Process
Caption: Logical diagram illustrating the process of chiral resolution.
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol exerted by the this compound auxiliary in alkylation reactions is attributed to a rigid, chelated intermediate. The Lewis basic methoxy group and the enolate oxygen are believed to coordinate to the lithium cation, forcing the enolate into a specific conformation. This conformation presents two faces of unequal steric hindrance to the incoming electrophile. The bulky phenyl group effectively blocks one face, directing the electrophile to attack from the opposite, less hindered side.
Chelation Control Model
Caption: Chelation model explaining the high diastereoselectivity in alkylation reactions.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diastereomeric Salt Resolution of Racemic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] Racemic mixtures, which contain equal amounts of two enantiomers, often require separation—a process known as chiral resolution.[3] Diastereomeric salt resolution is a classical, robust, and scalable method for separating enantiomers.[1][4] This technique capitalizes on the conversion of a pair of enantiomers into diastereomers, which possess distinct physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1][3] This application note provides a detailed protocol for the diastereomeric salt resolution of racemic acids.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this method lies in the reaction of a racemic acid with an enantiomerically pure chiral base, often referred to as a resolving agent.[5][6] This reaction forms a pair of diastereomeric salts.[6]
(±)-Acid + (+)-Base → [(+)-Acid-(+)-Base] + [(-)-Acid-(+)-Base]
Unlike the original enantiomers, which have identical physical properties, the resulting diastereomeric salts have different spatial arrangements and, therefore, different physical characteristics, most notably, different solubilities in a given solvent.[6][7] This difference allows for the separation of one diastereomer from the other through fractional crystallization.[7] Once a diastereomeric salt is isolated, the enantiomerically pure acid can be regenerated by treatment with a strong acid, which protonates the carboxylate, and the resolving agent can often be recovered for reuse.[7][8]
Experimental Protocols
The successful resolution of a racemic acid via diastereomeric salt formation is a multi-step process that requires careful optimization of various parameters.
The choice of the resolving agent is critical for a successful resolution. A wide range of enantiomerically pure bases are available. The ideal resolving agent should:
-
Be readily available in high enantiomeric purity.
-
Be inexpensive and recoverable.
-
Form crystalline salts with the racemic acid.
-
Yield diastereomeric salts with a significant difference in solubility in a common solvent.
Table 1: Common Chiral Resolving Agents for Racemic Acids
| Resolving Agent | Type | Notes |
| (-)-Brucine | Alkaloid | Naturally occurring, widely used.[5][6] |
| (-)-Strychnine | Alkaloid | Naturally occurring, effective but toxic.[5][6] |
| (+)-Cinchonine | Alkaloid | Cinchona alkaloid, often used in industry.[5][7] |
| Quinidine | Alkaloid | Cinchona alkaloid, effective for a range of acids.[9] |
| (-)-Ephedrine | Alkaloid | Naturally occurring.[5] |
| (R)-1-Phenylethylamine | Synthetic Amine | Commercially available in both enantiomeric forms.[3][10] |
| (S)-1-Phenylethylamine | Synthetic Amine | Commercially available in both enantiomeric forms.[10] |
The selection of an appropriate solvent system is crucial for maximizing the solubility difference between the diastereomeric salts.[1] A screening process is typically employed to identify the best conditions.
Protocol for Screening:
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic acid and the chosen chiral resolving agent in a suitable solvent (e.g., methanol, ethanol, acetone) at the same molar concentration.[1]
-
Salt Formation: In a multi-well plate or small vials, combine stoichiometric amounts (typically 0.5-1.0 equivalents of the resolving agent) of the racemic acid and resolving agent solutions.[1][8]
-
Solvent Evaporation: Evaporate the solvent to obtain the diastereomeric salt mixture as a solid.[1]
-
Crystallization Screening: To each well, add a different crystallization solvent or a mixture of solvents.
-
Observation: Observe the wells for the formation of crystalline precipitate. The ideal solvent will result in the precipitation of one diastereomer while the other remains in solution.
Once optimal conditions have been identified, the resolution can be scaled up.
1. Formation of Diastereomeric Salts: a. Dissolve the racemic acid in the chosen solvent, with gentle heating if necessary. b. In a separate vessel, dissolve an equimolar amount of the selected chiral resolving agent in the same solvent. c. Slowly add the resolving agent solution to the racemic acid solution with constant stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[8] e. Further, cool the mixture in an ice bath or refrigerator to maximize the yield of the less soluble diastereomer.[8]
2. Isolation of the Less Soluble Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[8] c. Dry the crystals under a vacuum.[8]
3. Liberation of the Enantiomerically Pure Acid: a. Suspend the dried diastereomeric salt in water or an appropriate solvent. b. Add a strong acid (e.g., 2M HCl) dropwise until the pH is acidic (pH < 2) to protonate the carboxylic acid and break the salt.[8] c. Extract the liberated enantiomerically pure acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). d. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). e. Evaporate the solvent to yield the enantiomerically pure acid.
4. Recovery of the Chiral Resolving Agent: a. The aqueous layer from the previous step contains the protonated chiral resolving agent. b. Basify the aqueous layer with a strong base (e.g., 2M NaOH) to deprotonate the resolving agent.[8] c. Extract the free base of the resolving agent with an organic solvent. d. Dry the organic extract and evaporate the solvent to recover the resolving agent, which can often be reused.[8][11]
The enantiomeric purity of the resolved acid should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[8]
Data Presentation
The success of a resolution is quantified by the yield and the enantiomeric excess (ee) of the isolated enantiomer.
Table 2: Example Data for the Resolution of a Racemic Acid
| Parameter | Value |
| Racemic Acid | (±)-Mandelic Acid |
| Resolving Agent | (R)-(+)-α-Phenylethylamine |
| Crystallization Solvent | Ethanol |
| Yield of Less Soluble Salt | 45% (based on one enantiomer) |
| Enantiomeric Excess (ee) of (+)-Mandelic Acid | >98% |
| Recovered Resolving Agent Yield | ~90% |
Note: The above data is illustrative. Actual results will vary depending on the specific acid, resolving agent, and conditions used.
Workflow Visualization
The following diagram illustrates the general workflow for the diastereomeric salt resolution of a racemic acid.
Caption: Workflow for diastereomeric salt resolution of a racemic acid.
Conclusion
Diastereomeric salt resolution remains a powerful and economically viable method for the large-scale production of enantiomerically pure acids.[12] The success of this technique relies on the systematic screening of resolving agents and crystallization conditions to achieve efficient separation. The protocol outlined in this application note provides a comprehensive guide for researchers to develop and optimize chiral resolution processes in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation of enantiomers via diastereomer crystallisation - UCL Discovery [discovery.ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
- 9. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application of (R)-(+)-1-(4-Methoxyphenyl)ethylamine in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-(4-Methoxyphenyl)ethylamine is a valuable chiral building block in asymmetric synthesis. Its utility extends to the realm of Michael additions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry. While direct use as a catalyst is not extensively documented, this chiral amine serves as an excellent precursor for the synthesis of sophisticated chiral auxiliaries and ligands that effectively induce stereoselectivity in Michael addition reactions. This application note details a key strategy: the use of this compound to form a chiral N-acyl-γ-amino-α,β-unsaturated-δ-valerolactam, which then acts as a highly effective Michael acceptor in diastereoselective conjugate additions. This approach is particularly relevant for the synthesis of complex chiral molecules, a critical aspect of drug discovery and development.
Principle of Application
The core strategy involves the incorporation of the chiral this compound moiety into the Michael acceptor. This is achieved by synthesizing an α,β-unsaturated lactam where the chiral amine is attached to the nitrogen atom. The steric and electronic properties of the chiral auxiliary then direct the incoming nucleophile to attack one face of the double bond preferentially, leading to a high degree of diastereoselectivity in the Michael adduct. The chiral auxiliary can subsequently be cleaved to reveal the desired chiral product.
This methodology offers a robust and predictable way to control stereochemistry in the synthesis of valuable chiral intermediates, such as precursors to substituted piperidines and other nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals.
Experimental Protocols
Synthesis of Chiral N-Acyl-γ-amino-α,β-unsaturated-δ-valerolactam (Michael Acceptor)
A key application of this compound is in the preparation of a chiral α,β-unsaturated δ-valerolactam, which serves as an excellent Michael acceptor.
Procedure:
-
Amide Formation: To a solution of glutaric anhydride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), this compound (1.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours.
-
Cyclization and Dehydration: The solvent is removed under reduced pressure, and the resulting crude amic acid is treated with acetic anhydride and sodium acetate. The mixture is heated to reflux for 3 hours to effect cyclization and dehydration, affording the N-substituted glutarimide.
-
α-Bromination: The N-substituted glutarimide is then subjected to α-bromination using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride, under reflux.
-
Elimination: The resulting α-bromo-N-substituted glutarimide is treated with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like tetrahydrofuran (THF) at room temperature to induce elimination of HBr, yielding the desired chiral α,β-unsaturated δ-valerolactam.
-
Purification: The final product is purified by column chromatography on silica gel.
Diastereoselective Michael Addition of Organocuprates
This protocol describes the conjugate addition of an organocuprate reagent to the chiral N-acyl-γ-amino-α,β-unsaturated-δ-valerolactam.
Materials:
-
Chiral N-acyl-γ-amino-α,β-unsaturated-δ-valerolactam
-
Copper(I) iodide (CuI)
-
Organolithium or Grignard reagent (e.g., MeLi, PhMgBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Organocuprate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend CuI (1.0 eq) in anhydrous THF at -78 °C. To this suspension, add the organolithium or Grignard reagent (2.0 eq) dropwise. The mixture is stirred at this temperature for 30 minutes to form the Gilman cuprate reagent.
-
Michael Addition: A solution of the chiral N-acyl-γ-amino-α,β-unsaturated-δ-valerolactam (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared organocuprate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio (d.r.) of the product is determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or by Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes representative data for the diastereoselective Michael addition of various organocuprates to a chiral N-((R)-1-(4-methoxyphenyl)ethyl)-α,β-unsaturated-δ-valerolactam.
| Entry | Nucleophile (R in R₂CuLi) | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl | 85 | >95:5 |
| 2 | n-Butyl | 82 | >95:5 |
| 3 | Phenyl | 78 | >90:10 |
| 4 | Vinyl | 75 | >92:8 |
Data presented is representative and may vary based on specific reaction conditions and substrates.
Visualizations
Logical Workflow for the Application of this compound in Michael Additions
Caption: Workflow for the synthesis and application of a chiral Michael acceptor.
Proposed Transition State for Diastereoselective Michael Addition
Caption: Model for stereochemical induction in the Michael addition.
Conclusion
This compound is a highly effective chiral precursor for the development of sophisticated chiral auxiliaries for asymmetric Michael additions. The formation of chiral α,β-unsaturated lactams from this amine provides a robust platform for the diastereoselective synthesis of valuable chiral building blocks. The high yields and excellent diastereoselectivities achieved in subsequent conjugate additions underscore the utility of this strategy in modern organic synthesis, particularly in the context of pharmaceutical research and development where the efficient construction of stereochemically defined molecules is paramount. This approach offers a reliable and scalable method for accessing enantioenriched compounds with significant potential for further synthetic elaboration.
Synthesis of Chiral Ligands from (R)-(+)-1-(4-Methoxyphenyl)ethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of chiral ligands derived from the readily available chiral building block, (R)-(+)-1-(4-Methoxyphenyl)ethylamine. The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, a critical technology in the development of enantiomerically pure pharmaceuticals and other fine chemicals. This compound serves as a versatile starting material for the preparation of Schiff base, phosphine, and diamine ligands, which find broad application in a multitude of stereoselective transformations.
Data Summary
The following table summarizes representative quantitative data for the synthesis of different classes of chiral ligands starting from or analogous to syntheses involving this compound.
| Ligand Type | Synthetic Method | Representative Yield (%) | Enantiomeric/Diastereomeric Excess (%) |
| Chiral Schiff Base | Condensation Reaction | ~96% | Not typically applicable for the initial ligand synthesis |
| Chiral Aminophosphine | Amination of Chlorophosphine | ~75%[1] | >99% (starting material dependent) |
| Chiral C2-Symmetric Diamine | Diaza-Cope Rearrangement | 70-90% | >99% ee[2] |
Experimental Protocols
Detailed methodologies for the synthesis of representative chiral ligands are provided below.
Synthesis of a Chiral Schiff Base Ligand
This protocol describes the synthesis of a chiral Schiff base via the condensation of this compound with salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add salicylaldehyde (1.0 eq).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the purified Schiff base ligand under vacuum.
Expected Yield: ~96%[2]
Synthesis of a Chiral Aminophosphine Ligand
This protocol outlines the synthesis of a chiral aminophosphine ligand by the reaction of this compound with chlorodiphenylphosphine. This method is adapted from the general synthesis of chiral aminophosphines from enantiopure amines.[1][4]
Materials:
-
This compound
-
Chlorodiphenylphosphine
-
Triethylamine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask or oven-dried glassware
-
Syringes
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Add triethylamine (1.1 eq) to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorodiphenylphosphine (1.0 eq) to the stirred solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
A precipitate of triethylamine hydrochloride will form. Remove the salt by filtration under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminophosphine ligand.
-
The ligand can be further purified by column chromatography on silica gel under an inert atmosphere or by recrystallization.
Expected Yield: ~75%[1]
Synthesis of a Chiral C2-Symmetric Diamine Ligand
This protocol describes a general method for the synthesis of a C2-symmetric diamine via reductive amination, a common strategy for preparing such ligands. This specific example involves the reaction of this compound with glyoxal, followed by reduction.
Materials:
-
This compound
-
Glyoxal (40% solution in water)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 eq) in methanol.
-
Cool the solution in an ice bath and slowly add glyoxal (1.0 eq).
-
Stir the mixture at room temperature for 2 hours to form the corresponding diimine intermediate.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (2.2 eq) to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude diamine can be purified by column chromatography on silica gel.
Expected Yield: 70-90% (based on analogous syntheses) Expected Diastereomeric Excess: >99% (based on analogous syntheses)[2]
Visualizations
The following diagrams illustrate the synthetic pathways and workflows described in this document.
Caption: Synthetic routes to chiral ligands.
The following diagram illustrates the general workflow for the synthesis and purification of the chiral ligands.
Caption: General experimental workflow.
References
Application Notes and Protocols for the Use of (R)-(+)-1-(4-Methoxyphenyl)ethylamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-(4-Methoxyphenyl)ethylamine is a versatile chiral amine that serves as a crucial building block and chiral auxiliary in the asymmetric synthesis of a wide range of pharmaceutical compounds. Its rigid structure and the electronic properties of the methoxy-substituted phenyl ring allow for high stereocontrol in key bond-forming reactions, making it an invaluable tool for the synthesis of enantiomerically pure drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of β-lactams, a core structural motif in many antibiotic drugs.
Application: Diastereoselective Synthesis of β-Lactams
This compound can be effectively employed as a chiral auxiliary in the Staudinger reaction between ketenes and imines to afford chiral β-lactams with high diastereoselectivity. The chiral amine is first used to form a chiral imine, which then directs the stereochemical outcome of the [2+2] cycloaddition with a ketene. The resulting β-lactam incorporates the chiral auxiliary, which can be subsequently cleaved to yield the desired enantiomerically enriched product. This methodology is particularly useful for the synthesis of 3-unsubstituted and 3-monosubstituted β-lactams.
General Workflow for β-Lactam Synthesis
The synthesis proceeds through a three-step sequence: formation of the chiral imine, Staudinger cycloaddition, and removal of the chiral auxiliary.
Caption: General workflow for the diastereoselective synthesis of β-lactams using this compound as a chiral auxiliary.
Quantitative Data Summary
The diastereoselective synthesis of various β-lactams using this compound as a chiral auxiliary has been reported to proceed with good yields and high diastereoselectivity. The following table summarizes representative data for the Staudinger reaction between different ketenes and an imine derived from this compound and cinnamaldehyde.
| Entry | Ketene Precursor (R-COCl) | Product (β-Lactam) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | PhthN-CH₂-COCl | 3-Phthalimido-4-styryl-1-(p-anisyl)azetidin-2-one | 74 | 9:1 |
| 2 | PhO-CH₂-COCl | 3-Phenoxy-4-styryl-1-(p-anisyl)azetidin-2-one | 85 | >99:1 |
| 3 | MeO-CH₂-COCl | 3-Methoxy-4-styryl-1-(p-anisyl)azetidin-2-one | 62 | >99:1 |
| 4 | CH₃-COCl | 3-Methyl-4-styryl-1-(p-anisyl)azetidin-2-one | 55 | 1:2 |
Experimental Protocols
Protocol 1: Synthesis of Chiral Imine from this compound and Cinnamaldehyde
Materials:
-
This compound
-
Cinnamaldehyde
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of this compound (1.0 eq) in dry dichloromethane, add cinnamaldehyde (1.0 eq).
-
Add anhydrous magnesium sulfate (2.0 eq) to the solution to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the solid residue with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral imine. The product is typically used in the next step without further purification.
Protocol 2: Diastereoselective Synthesis of 3-Phthalimido-β-Lactam via Staudinger Reaction
Materials:
-
Chiral imine from Protocol 1
-
Phthalimidoacetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of phthalimidoacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-lactam as a mixture of diastereomers.
Protocol 3: Oxidative Removal of the Chiral Auxiliary
Materials:
-
Diastereomerically enriched β-lactam from Protocol 2
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Water
Procedure:
-
Dissolve the β-lactam (1.0 eq) in a mixture of acetonitrile and water (3:1).
-
Cool the solution to 0 °C.
-
Add ceric ammonium nitrate (2.5 eq) in portions over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-unsubstituted β-lactam.
Mechanism of Action of β-Lactam Antibiotics
β-Lactam antibiotics, such as those synthesized using this methodology, are potent inhibitors of bacterial cell wall synthesis. They act by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[2][3]
Caption: Mechanism of action of β-lactam antibiotics, showing the inhibition of penicillin-binding proteins (PBPs) and subsequent disruption of bacterial cell wall synthesis.[1][2][3]
References
Application Notes and Protocols for the Removal of the 1-(4-Methoxyphenyl)ethyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(4-methoxyphenyl)ethyl (MPE) group is a valuable protecting group for various functional groups, including alcohols, phenols, amines, and thiols, in multistep organic synthesis. Its removal under specific conditions allows for the selective deprotection of a target functional group while others remain intact. These application notes provide detailed experimental procedures for the removal of the MPE group using acidic, oxidative, and hydrogenolytic conditions.
Deprotection Methodologies
The cleavage of the 1-(4-methoxyphenyl)ethyl group can be achieved through three primary pathways:
-
Acid-Catalyzed Cleavage: This method is particularly effective for the deprotection of MPE ethers. The reaction proceeds via an SN1-type mechanism, where protonation of the ether oxygen is followed by the departure of the stabilized 1-(4-methoxyphenyl)ethyl carbocation.
-
Oxidative Cleavage: This approach is commonly used for the removal of the MPE group from nitrogen atoms in amines and related compounds. Oxidizing agents like ceric ammonium nitrate (CAN) facilitate the cleavage by oxidizing the electron-rich aromatic ring.
-
Hydrogenolysis: This reductive method is suitable for the cleavage of benzylic C-O and C-N bonds. It involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.
The choice of deprotection method depends on the nature of the substrate and the presence of other functional groups in the molecule.
Experimental Protocols
Protocol 1: Acid-Catalyzed Cleavage of 1-(4-Methoxyphenyl)ethyl Ethers using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the MPE group from an alcohol or phenol.
Materials:
-
1-(4-Methoxyphenyl)ethyl protected alcohol/phenol
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Scavenger (e.g., anisole or triethylsilane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1-(4-methoxyphenyl)ethyl protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add a scavenger (3-5 equivalents) to the solution. Anisole or triethylsilane are commonly used to trap the liberated 1-(4-methoxyphenyl)ethyl carbocation and prevent side reactions.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-50% v/v in DCM) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the deprotected alcohol or phenol.
Quantitative Data:
The following table provides representative data for the acid-catalyzed deprotection of MPE and related p-methoxybenzyl (PMB) ethers.
| Substrate | Reagent/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PMB-protected alcohol | 10% TFA in CH₂Cl₂ | RT | 1 | 95 | [1] |
| PMB-protected phenol | 50% TFA in CH₂Cl₂ | RT | 2 | 92 | [2] |
| Sec(Mob)-protected peptide | TFA/TES/thioanisole (96:2:2) | 40 | 4 | >95 | [3] |
Note: MPE ethers are expected to behave similarly to PMB ethers under these conditions due to the comparable stability of the resulting carbocation.
Protocol 2: Oxidative Cleavage of 1-(4-Methoxyphenyl)ethyl Amines using Ceric Ammonium Nitrate (CAN)
This protocol details the deprotection of MPE-protected amines.
Materials:
-
1-(4-Methoxyphenyl)ethyl protected amine
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1-(4-methoxyphenyl)ethyl protected amine in a mixture of acetonitrile and water (typically 3:1 v/v) in a round-bottom flask with a magnetic stir bar. The concentration is generally in the range of 0.05-0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ceric ammonium nitrate (CAN) (2.5-4 equivalents) in water.
-
Add the CAN solution dropwise to the stirred amine solution over 15-30 minutes. The reaction mixture will typically turn from colorless to a reddish-brown or dark color.
-
Allow the reaction to stir at 0 °C or room temperature and monitor its progress by TLC. Deprotection is usually complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with DCM or EtOAc (3 x 25 mL).
-
Combine the organic extracts, wash with brine (1 x 40 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude amine by flash column chromatography or crystallization.
Quantitative Data:
The following table presents data for the oxidative deprotection of p-methoxyphenyl (PMP) protected amines, which serves as a close analog for MPE-protected amines.[4]
| Substrate | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| N-PMP-protected amine | CAN (4) | CH₃CN/H₂O | RT | 8 | 80 |
| N-PMP-protected amine | Periodic Acid (1) | CH₃CN/H₂O/H₂SO₄ | RT | 20 | 95 |
| N-PMP-protected amine | TCCA (0.5) | CH₃CN/H₂O/H₂SO₄ | RT | 20 | 98 |
TCCA = Trichloroisocyanuric acid
Protocol 3: Hydrogenolysis of 1-(4-Methoxyphenyl)ethyl Protected Alcohols and Amines
This protocol is suitable for the reductive cleavage of the MPE group from alcohols and amines, particularly when other functional groups in the molecule are sensitive to acidic or oxidative conditions.
Materials:
-
1-(4-Methoxyphenyl)ethyl protected alcohol/amine
-
Palladium on activated carbon (10% Pd/C)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (EtOAc))
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1-(4-methoxyphenyl)ethyl protected substrate in a suitable solvent (e.g., MeOH, EtOH, or EtOAc) in a round-bottom flask or a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and catalyst activity.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by column chromatography or crystallization if necessary.
Quantitative Data:
The following table shows typical conditions and yields for the hydrogenolysis of benzylic protecting groups.[5][6]
| Substrate | Catalyst | Solvent | Pressure | Temp (°C) | Time (h) | Yield (%) |
| Benzyl-protected phenol | 10% Pd/C | EtOH | 1 atm | RT | 4 | >95 |
| Benzyl-protected amine | 10% Pd/C | MeOH | 1 atm | RT | 6 | 92 |
| N-Benzyl-4-fluoroaniline | Pd/C | Formic Acid | - | RT | 2 | >95 |
Note: The 1-(4-methoxyphenyl)ethyl group, being a benzylic-type protecting group, is expected to undergo hydrogenolysis under similar conditions.
Visualizing the Deprotection Workflows
The following diagrams illustrate the general workflows for the three deprotection methods.
Caption: Acid-Catalyzed Deprotection Workflow.
Caption: Oxidative Deprotection Workflow.
Caption: Hydrogenolysis Deprotection Workflow.
Conclusion
The 1-(4-methoxyphenyl)ethyl group is a versatile protecting group that can be reliably removed under a variety of conditions. The choice of deprotection strategy should be carefully considered based on the stability of the substrate and the desired final product. The protocols and data provided in these application notes offer a comprehensive guide for researchers in the successful deprotection of MPE-protected compounds.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Chiral Resolution Using (R)-(+)-1-(4-Methoxyphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient separation of enantiomers is a critical challenge in the pharmaceutical industry, as individual stereoisomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt formation followed by fractional crystallization is a robust and widely employed method for the large-scale resolution of racemic mixtures. This application note provides a detailed protocol for the chiral resolution of racemic 2-arylpropionic acids, using (S)-Naproxen as a representative example, with the chiral resolving agent (R)-(+)-1-(4-Methoxyphenyl)ethylamine. The described methodology is designed to be scalable for industrial applications, focusing on achieving high enantiomeric purity and yield.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation involves the reaction of a racemic mixture of a chiral acid with an enantiomerically pure chiral base. This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent system, leaving the more soluble diastereomer in the mother liquor. The enantiomerically enriched acid can then be liberated from the isolated diastereomeric salt.
For the resolution of racemic Naproxen, a non-steroidal anti-inflammatory drug (NSAID), the acidic carboxyl group of Naproxen reacts with the basic amino group of this compound to form two diastereomeric salts: ((S)-Naproxen)-((R)-amine) and ((R)-Naproxen)-((R)-amine). By carefully selecting the solvent and crystallization conditions, the less soluble ((S)-Naproxen)-((R)-amine) salt can be selectively crystallized.
Quantitative Data Summary
The following tables summarize representative quantitative data for the large-scale chiral resolution of racemic Naproxen using this compound. These values are based on typical results for the resolution of 2-arylpropionic acids and may vary depending on the specific experimental conditions and scale.
Table 1: Diastereomeric Salt Formation and Crystallization
| Parameter | Value |
| Racemic Naproxen Input | 1000 g |
| This compound | 0.5 eq |
| Achiral Base (e.g., NaOH) | 0.5 eq |
| Solvent System | Methanol/Water |
| Crystallization Temperature | 0-5 °C |
| Yield of Diastereomeric Salt | 85-95% (based on the S-enantiomer) |
| Diastereomeric Excess (d.e.) of Salt | >98% |
Table 2: Liberation of (S)-Naproxen and Recovery of Resolving Agent
| Parameter | Value |
| Isolated Diastereomeric Salt Input | 800 g |
| Acid for Liberation (e.g., HCl) | 1.1 eq |
| Yield of (S)-Naproxen | >95% |
| Enantiomeric Excess (e.e.) of (S)-Naproxen | >99% |
| Recovery of this compound | >90% |
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol describes the formation of the diastereomeric salt of (S)-Naproxen with this compound and its selective crystallization. This method is adapted from the Pope-Peachy method, which utilizes a substoichiometric amount of the chiral resolving agent in the presence of an achiral base, making the process more economical for large-scale production.[1]
Materials:
-
Racemic Naproxen
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Deionized Water
-
Reaction vessel with temperature control and mechanical stirrer
-
Filtration apparatus
Procedure:
-
Dissolution of Racemic Naproxen: In a suitable reaction vessel, suspend racemic Naproxen (1.0 kg, 4.34 mol) in a mixture of methanol (5 L) and water (2.5 L).
-
Formation of the Sodium Salt: While stirring, add a solution of sodium hydroxide (86.8 g, 2.17 mol, 0.5 eq) in water (0.5 L) to the suspension. Heat the mixture to 50-60 °C to obtain a clear solution.
-
Addition of the Resolving Agent: Slowly add a solution of this compound (328 g, 2.17 mol, 0.5 eq) in methanol (1 L) to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 50-60 °C.
-
Crystallization: Gradually cool the solution to room temperature with slow stirring over 2-3 hours. Then, cool the mixture further to 0-5 °C and stir for an additional 4-6 hours to allow for complete crystallization of the less soluble ((S)-Naproxen)-((R)-amine) diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Filter the crystalline precipitate using a suitable filtration apparatus. Wash the filter cake with a cold (0-5 °C) methanol/water mixture (1:1, 2 x 500 mL) to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Liberation of (S)-Naproxen
This protocol details the recovery of the enantiomerically pure (S)-Naproxen from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt of ((S)-Naproxen)-((R)-amine)
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspension of the Diastereomeric Salt: Suspend the dried diastereomeric salt (800 g) in a mixture of water (4 L) and ethyl acetate (4 L) in a suitable vessel with stirring.
-
Acidification: Slowly add 2M hydrochloric acid to the suspension with vigorous stirring until the pH of the aqueous layer is between 1 and 2. This will protonate the carboxylate of Naproxen and the amine of the resolving agent.
-
Extraction: Continue stirring for 30 minutes to ensure complete dissolution of the salt and transfer the mixture to a large separatory funnel. Allow the layers to separate.
-
Separation and Washing: Separate the organic (ethyl acetate) layer containing the (S)-Naproxen. Wash the organic layer sequentially with water (2 x 2 L) and then with brine (1 L).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure using a rotary evaporator to yield the enantiomerically pure (S)-Naproxen as a white solid.
Protocol 3: Recovery of this compound
This protocol outlines the procedure for recovering the chiral resolving agent from the acidic aqueous layer for reuse, which is crucial for the economic viability of the process on a large scale.
Materials:
-
Acidic aqueous layer from Protocol 2
-
Sodium Hydroxide (NaOH), 10M solution
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Basification: Transfer the acidic aqueous layer from Protocol 2 to a suitable vessel and cool it in an ice bath. Slowly add 10M sodium hydroxide solution with stirring until the pH of the solution is greater than 12.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x 1 L).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 L). Dry the dichloromethane solution over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure to yield the recovered this compound. The recovered amine can be purified further by distillation if necessary.
Visualizations
Caption: Workflow for large-scale chiral resolution.
Caption: Logical steps in diastereomeric salt resolution.
References
Application Notes and Protocols for the Asymmetric Synthesis of α-Substituted Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three robust and widely utilized methods for the asymmetric synthesis of α-substituted carboxylic acids. Chiral carboxylic acids are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. The following protocols offer reliable procedures for accessing these valuable compounds with high enantiopurity.
Palladium-Catalyzed Asymmetric α-Arylation of Carboxylic Esters
The palladium-catalyzed α-arylation of carbonyl compounds has emerged as a powerful tool for the formation of C(sp²)-C(sp³) bonds. This method allows for the direct and enantioselective introduction of an aryl group at the α-position of a carboxylic acid precursor, typically an ester. The use of chiral phosphine ligands is crucial for achieving high levels of stereocontrol.
Experimental Protocol: Asymmetric α-Arylation of tert-Butyl Propionate
This protocol is adapted from the work of Buchwald and co-workers and is effective for the mono-arylation of esters.[1]
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Bulky electron-rich o-biphenyl phosphine ligand (e.g., RuPhos)
-
Aryl bromide
-
tert-Butyl propionate
-
LiHMDS (Lithium bis(trimethylsilyl)amide) solution in THF
-
Toluene (anhydrous)
-
DME (1,2-Dimethoxyethane, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The aryl bromide (1.0 mmol) and tert-butyl propionate (1.2 mmol) are added sequentially.
-
In a separate flask, LiHMDS (1.1 mmol) is dissolved in anhydrous DME (1.0 mL) at room temperature.
-
The LiHMDS solution is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at 80 °C and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with 1 M HCl (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the α-aryl ester.
Quantitative Data: Substrate Scope
| Entry | Aryl Bromide | Ester | Product | Yield (%) | ee (%) |
| 1 | 4-Bromotoluene | tert-Butyl propionate | 2-(p-tolyl)propanoate | 85 | 92 |
| 2 | 4-Bromoanisole | tert-Butyl propionate | 2-(4-methoxyphenyl)propanoate | 88 | 94 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | tert-Butyl propionate | 2-(4-(trifluoromethyl)phenyl)propanoate | 75 | 90 |
| 4 | 2-Bromonaphthalene | tert-Butyl propionate | 2-(naphthalen-2-yl)propanoate | 82 | 95 |
| 5 | 3-Bromopyridine | tert-Butyl propionate | 2-(pyridin-3-yl)propanoate | 70 | 88 |
Data is representative and compiled from various sources describing similar methodologies.
Catalytic Cycle
Caption: Catalytic cycle for Palladium-catalyzed α-arylation.
Chiral Auxiliary-Mediated Asymmetric Alkylation
The use of chiral auxiliaries is a classical and highly reliable strategy for asymmetric synthesis. Evans oxazolidinones are among the most successful chiral auxiliaries, enabling highly diastereoselective alkylations of enolates derived from N-acylated auxiliaries. Subsequent removal of the auxiliary provides the enantiomerically enriched carboxylic acid.
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary
This multi-step protocol is based on established procedures for the use of Evans auxiliaries.[2]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the solution for 30 minutes at 0 °C.
-
Add the desired acyl chloride (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the N-acyl oxazolidinone by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Add LDA or NaHMDS (1.1 equiv) dropwise and stir for 1 hour at -78 °C to form the Z-enolate.
-
Add the alkyl halide (1.2 equiv) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (4:1, 0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv).
-
Add lithium hydroxide monohydrate (2.0 equiv) in water and stir vigorously at 0 °C for 2-4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer contains the recovered chiral auxiliary.
-
The combined organic layers contain the desired α-substituted carboxylic acid. Wash with brine, dry, and concentrate to obtain the pure product.
Quantitative Data: Diastereoselective Alkylation
| Entry | Electrophile (R-X) | Product | Yield (%) | d.r. |
| 1 | Benzyl bromide | 2-Benzyl-3-phenylpropanoic acid derivative | 95 | >99:1 |
| 2 | Allyl iodide | 2-Allylpentanoic acid derivative | 92 | 98:2 |
| 3 | Ethyl iodide | 2-Methylbutanoic acid derivative | 88 | 97:3 |
| 4 | Isopropyl iodide | 2,3-Dimethylbutanoic acid derivative | 85 | 95:5 |
Yields and diastereomeric ratios (d.r.) are for the alkylation step and are representative of this methodology.
Experimental Workflow
Caption: Workflow for chiral auxiliary-mediated synthesis.
Biocatalytic Asymmetric Alkylation of α-Keto Acids
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Engineered enzymes can catalyze reactions with exceptional enantioselectivity under mild conditions. A recently developed dual biocatalytic system utilizing an engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferase (SgvMVAV) and a SAM regeneration system enables the efficient asymmetric alkylation of α-keto acids.[3]
Experimental Protocol: Enzymatic Asymmetric Methylation
This protocol is adapted from the work of Yang and coworkers.[3]
Materials:
-
Engineered SgvMVAV enzyme solution
-
Pseudomonas aeruginosa L-methionine-S-adenosyltransferase (PaHMT) enzyme solution
-
α-Keto acid substrate
-
L-methionine
-
ATP (Adenosine triphosphate) disodium salt
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Formic acid
-
Ethyl acetate
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
DTT (1 mM)
-
ATP (2.5 mM)
-
L-methionine (2.5 mM)
-
α-Keto acid substrate (50 mM)
-
SgvMVAV (1-5 µM)
-
PaHMT (0.5-2 µM)
-
-
Incubate the reaction mixture at 30 °C with gentle shaking for 24-48 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, quench the reaction by adding an equal volume of formic acid.
-
Centrifuge the mixture to precipitate the enzymes.
-
Extract the supernatant with ethyl acetate (3 x 1 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen.
-
The resulting α-alkylated α-keto acid can be analyzed for enantiomeric excess by chiral HPLC or derivatized to the corresponding carboxylic acid for further analysis.
Quantitative Data: Substrate Scope of Biocatalytic Methylation
| Entry | α-Keto Acid Substrate | Product | Conversion (%) | ee (%) |
| 1 | Phenylglyoxylic acid | Atrolactic acid methyl ether | >99 | >99 |
| 2 | 3-Methyl-2-oxobutanoic acid | 2-Hydroxy-2,3-dimethylbutanoic acid | 98 | 99 |
| 3 | 2-Oxo-4-phenylbutanoic acid | 2-Hydroxy-2-methyl-4-phenylbutanoic acid | 95 | >99 |
| 4 | Indole-3-glyoxylic acid | 2-Hydroxy-2-(indol-3-yl)propanoic acid | 92 | 98 |
Data is representative of the SgvMVAV biocatalytic system.
Biocatalytic Cycle
References
Troubleshooting & Optimization
troubleshooting low yield in chiral resolution with primary amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yield in the chiral resolution of primary amines via diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a classical chiral resolution?
In a classical chiral resolution, the theoretical maximum yield for the desired enantiomer is 50%.[1][2] This is because the starting material is a racemic mixture, which contains equal amounts of two enantiomers. The resolving agent selectively separates one enantiomer, leaving the other in the mother liquor.
Q2: How can the yield of the desired enantiomer be improved beyond 50%?
To surpass the 50% yield limitation, the unwanted enantiomer remaining in the mother liquor can be racemized and recycled.[2][3] Racemization converts the unwanted enantiomer back into the racemic mixture, which can then be subjected to another resolution. By repeatedly recycling the unwanted enantiomer, the overall yield of the desired enantiomer can theoretically approach 100%.[2]
Q3: What are the key factors influencing the success of a chiral resolution?
The success of a chiral resolution is primarily dependent on:
-
Choice of Resolving Agent: The resolving agent must form stable diastereomeric salts with the amine, and these salts must have a significant difference in solubility in a given solvent system.[1][4]
-
Solvent System: The solvent plays a critical role in differentiating the solubility of the diastereomeric salts.[4][5] An ideal solvent will maximize this solubility difference.
-
Crystallization Conditions: Factors such as temperature, cooling rate, and agitation can significantly impact the yield and purity of the crystallized diastereomer.[5][6]
Q4: What are some common resolving agents for primary amines?
Tartaric acid and its derivatives are among the most common and effective resolving agents for chiral amines.[7][8][9] Other frequently used agents include:
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)[1]
-
(+)-Di-p-toluoyl-D-tartaric acid[6]
-
(-)-Mandelic acid[10]
-
(+)-Camphor-10-sulfonic acid[11]
Troubleshooting Guide: Low Yield
This guide addresses common issues leading to low yield during the chiral resolution of primary amines and provides systematic solutions.
Issue 1: No Crystal Formation or "Oiling Out"
Question: I've mixed my racemic amine and the resolving agent, but no crystals have formed, or an oily layer has precipitated instead. What should I do?
Answer: The formation of an oil or the failure of crystals to form are common problems that typically stem from issues with solubility or supersaturation.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the starting racemic amine and the chiral resolving agent are of high purity, as impurities can inhibit crystallization.[4]
-
Solvent Screening: The choice of solvent is critical. If the diastereomeric salt is too soluble, crystallization will not occur. Conversely, if it is too insoluble, it may precipitate as an amorphous solid or oil.
-
Optimize Concentration: The concentration of the amine and resolving agent is crucial.
-
Solution: If the solution is too dilute, slowly evaporate the solvent to induce supersaturation. If it is too concentrated, add more solvent.[4]
-
-
Control Cooling Rate: Rapid cooling can lead to the formation of an oil instead of crystals.
-
Seeding: Introducing a "seed" crystal can induce crystallization.
-
Solution: Add a very small amount of the desired pure diastereomeric salt crystal to the solution to provide a nucleation site.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Oily Diastereomeric Salts in Resolution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with oily or non-crystalline diastereomeric salts during the resolution of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are oily diastereomeric salts and why do they form?
A1: Oily diastereomeric salts, also known as "oiling out," refer to the separation of a liquid, solute-rich phase from a solution, rather than the expected crystalline solid. This phenomenon occurs when the melting point of the diastereomeric salt is lower than the temperature of the resolution experiment, or when the salt has a high solubility in the chosen solvent system. The formation of an oil prevents the selective crystallization of one diastereomer, thus hindering the resolution process.
Q2: What are the primary factors that influence the formation of oily diastereomeric salts?
A2: Several factors can contribute to the formation of oily diastereomeric salts, including:
-
Solvent Choice: The polarity, proticity, and solubilizing power of the solvent are critical. A solvent that is too good at solvating the salt will prevent crystallization.
-
Temperature: Higher temperatures increase the solubility of the salt and can lead to oiling out.
-
Concentration: Supersaturation is necessary for crystallization, but excessively high concentrations can sometimes promote oil formation.
-
Purity of Substrates: Impurities present in the racemic mixture or the resolving agent can inhibit crystallization and lead to the formation of oils.
-
Resolving Agent: The structural properties of the resolving agent can significantly impact the lattice energy and melting point of the resulting diastereomeric salt.
Q3: Can the stoichiometry of the resolving agent affect the outcome?
A3: Yes, the stoichiometry is crucial. Using a sub-stoichiometric amount of the resolving agent can sometimes be beneficial. This ensures that the more insoluble diastereomeric salt crystallizes preferentially, while the more soluble one remains in solution, potentially preventing the oiling out of the latter.
Troubleshooting Guide for Oily Diastereomeric Salts
This guide provides a systematic approach to troubleshoot and resolve issues related to the formation of oily diastereomeric salts.
Problem: My diastereomeric salt is oiling out instead of crystallizing. What should I do?
Solution Workflow:
The following flowchart outlines a general strategy for troubleshooting oily diastereomeric salts.
Caption: Troubleshooting workflow for oily diastereomeric salts.
Detailed Troubleshooting Steps:
Q: I've tried modifying the solvent, but the salt still oils out. What's the next step?
A: If changing the solvent system is unsuccessful, a systematic adjustment of other experimental parameters is recommended.
| Parameter | Troubleshooting Action | Rationale |
| Temperature | Gradually lower the temperature of the solution. | Reducing the temperature decreases the solubility of the salt, which can promote crystallization over oiling out. |
| Employ a temperature gradient, cooling the solution very slowly over several hours or days. | Slow cooling can provide the necessary time for crystal nucleation and growth, preventing the rapid precipitation that can lead to oil formation. | |
| Concentration | Dilute the solution with more of the primary solvent or a co-solvent. | While counterintuitive, reducing the concentration can sometimes prevent the formation of a highly viscous, oily phase, allowing for the slow growth of crystals from a less saturated solution. |
| Attempt to create a supersaturated solution by dissolving the salt at a higher temperature and then slowly cooling. | Controlled supersaturation is often a prerequisite for crystallization. | |
| Seeding | Introduce a small amount of the desired crystalline diastereomeric salt (seed crystals) to the solution. | Seed crystals provide a template for crystal growth, bypassing the often difficult nucleation step. If seed crystals are not available, scratching the inside of the flask with a glass rod can sometimes induce nucleation. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: Dissolve the racemic mixture in a suitable solvent.
-
Addition of Resolving Agent: Add a stoichiometric or sub-stoichiometric amount of the resolving agent to the solution. The resolving agent should be a pure enantiomer.
-
Heating and Cooling: Gently heat the mixture to ensure complete dissolution. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary.
-
Crystallization: If crystals form, proceed to isolation. If an oil forms, consult the troubleshooting guide.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Analysis of Diastereomeric Purity: Determine the diastereomeric excess (d.e.) of the crystalline salt using techniques such as NMR spectroscopy or HPLC.
-
Liberation of the Enantiomer: Treat the diastereomerically pure salt with an acid or base to liberate the desired enantiomer from the resolving agent.
-
Purification: Purify the enantiomer by extraction, distillation, or recrystallization.
-
Determination of Enantiomeric Purity: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC, GC, or polarimetry.
Advanced Strategies
Q: I have exhausted the common troubleshooting steps, and the oiling persists. Are there any other options?
A: Yes, if standard crystallization techniques fail, you may need to consider alternative or more advanced strategies.
Workflow for Advanced Strategies:
Caption: Advanced strategies for resolving persistent oiling.
-
In Situ Salt Screening: Employ high-throughput screening techniques to rapidly test a wide array of resolving agents and solvent systems in parallel. This can quickly identify conditions that favor crystallization.
-
Use of Ternary Phase Diagrams: For challenging resolutions, constructing a ternary phase diagram (solute, solvent 1, solvent 2) can help to identify the optimal solvent composition and temperature range for crystallization.
-
Alternative Resolution Techniques: If diastereomeric salt crystallization is not feasible, consider other methods such as:
-
Chiral Chromatography: Preparative HPLC or SFC using a chiral stationary phase can be a highly effective, albeit more expensive, method for separating enantiomers.
-
Enzymatic Resolution: Utilize enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.
-
Technical Support Center: Improving Diastereoselectivity in Reactions with Chiral Auxiliaries
Welcome to the technical support center for improving diastereoselectivity in reactions with chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of chiral auxiliaries in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a chiral auxiliary and how does it induce diastereoselectivity?
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1] The auxiliary introduces a stereogenic center, converting the prochiral substrate into a chiral molecule.[2][3] This allows for the formation of diastereomeric transition states during a reaction, which have different energy levels.[4] The reaction proceeds preferentially through the lower energy transition state, leading to the formation of one diastereomer in excess.[2] After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.[1][2]
Q2: What are the key factors that influence the level of diastereoselectivity in a reaction?
Several factors can significantly impact the diastereomeric ratio (d.r.) of a reaction:
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity. This is because lower temperatures amplify the energy difference between the diastereomeric transition states, thus favoring the formation of the major diastereomer.[2][5]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and the aggregation state of reagents, thereby affecting diastereoselectivity.[2][5]
-
Lewis Acid/Base: The choice of Lewis acid or base is crucial, particularly in reactions like aldol additions. The Lewis acid can coordinate to the chiral auxiliary and the electrophile, creating a rigid, well-defined transition state that enhances facial selectivity.[5] The steric bulk and nature of the base can influence the geometry of the resulting enolate, which is critical for stereocontrol.[5]
-
Steric Hindrance: The steric bulk of the substrate, electrophile, and the chiral auxiliary itself all play a role in directing the approach of the incoming reagent.[1][2]
Q3: How do I choose the appropriate chiral auxiliary for my reaction?
The selection of a chiral auxiliary depends on several factors, including the type of reaction, the desired stereochemical outcome, and the ease of removal. Some common and well-studied auxiliaries include:
-
Evans' Oxazolidinones: Widely used for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[1][6][] They are known for providing high levels of diastereoselectivity.[8]
-
Camphorsultam (Oppolzer's Sultam): Effective for a range of reactions, including Michael additions and Claisen rearrangements.[1]
-
Pseudoephedrine: Can be used to form chiral amides, which then undergo diastereoselective alkylation.[1][]
-
tert-Butanesulfinamide (Ellman's Auxiliary): Particularly useful for the asymmetric synthesis of chiral amines.[9]
A good chiral auxiliary should be readily available, easy to attach and remove, provide high stereocontrol, and be recoverable for reuse.[4]
Troubleshooting Guide
Q4: My reaction is showing low diastereoselectivity (low d.r.). What are the most common causes and how can I fix them?
Low diastereoselectivity can stem from several experimental parameters. Here's a systematic approach to troubleshooting:
-
Check Reaction Temperature: Higher than optimal temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[2] Try running the reaction at a lower temperature (e.g., -78 °C, -100 °C).
-
Verify Reagent and Solvent Purity: The presence of moisture or other impurities can interfere with the formation of a well-defined transition state, leading to side reactions and reduced selectivity.[2] Ensure all reagents are pure and solvents are anhydrous.
-
Re-evaluate Your Choice of Base/Lewis Acid: The geometry of the enolate is critical for high diastereoselectivity. For instance, bulky bases like lithium diisopropylamide (LDA) typically favor the formation of the Z-enolate, which is often necessary for high stereocontrol in alkylation reactions.[5] In aldol reactions, using a stoichiometric amount of a suitable Lewis acid (e.g., TiCl₄, SnCl₄, Bu₂BOTf) is often required to create a rigid transition state.[4][5]
-
Consider Steric Effects: If the substrate or electrophile is particularly bulky, it may interfere with the directing effect of the chiral auxiliary.[2] It might be necessary to choose a different auxiliary with different steric properties.
Data Presentation
The choice of reaction parameters can have a significant impact on the diastereoselectivity of a reaction. The following tables provide a summary of how different conditions can affect the outcome of common reactions using chiral auxiliaries.
Table 1: Effect of Lewis Acid and Solvent on Diastereoselectivity in an Evans' Aldol Reaction
| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| Bu₂BOTf | CH₂Cl₂ | -78 to 0 | >99:1 |
| SnCl₄ | CH₂Cl₂ | -78 | 96:4 |
| TiCl₄ | CH₂Cl₂ | -78 | 98:2 |
| MgBr₂ | Et₂O | -78 | 10:90 |
| ZnCl₂ | THF | -78 | 50:50 |
Data is representative and compiled from typical outcomes reported in organic chemistry literature.
Table 2: Influence of Reaction Conditions on a Diels-Alder Cycloaddition with a Chiral Acrylate
| Dienophile Auxiliary | Lewis Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) |
| Evans' Oxazolidinone | Et₂AlCl | CH₂Cl₂ | -78 | 95:5 |
| Evans' Oxazolidinone | None | Toluene | 25 | 80:20 |
| Camphorsultam | TiCl₄ | CH₂Cl₂ | -78 | 98:2 |
| Camphorsultam | None | Toluene | 25 | 85:15 |
Data is representative and compiled from typical outcomes reported in organic chemistry literature.[10][11][12]
Experimental Protocols
Protocol 1: Diastereoselective Evans' Aldol Reaction
This protocol describes a general procedure for the reaction of an N-acyl oxazolidinone with an aldehyde to generate a syn-aldol adduct.[13]
-
Enolate Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
Cool the solution back down to -78 °C.
-
Slowly add the aldehyde (1.2 equiv) to the enolate solution.
-
Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Removal of an Evans' Oxazolidinone Auxiliary
This protocol outlines the common method for cleaving the chiral auxiliary to yield the corresponding carboxylic acid.[14][15]
-
Dissolution: Dissolve the N-acyl oxazolidinone adduct (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 or 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Workup:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2-3 with an acid such as 1M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
-
Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or crystallization.
Visualizations
The following diagrams illustrate key concepts and workflows for improving diastereoselectivity.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. york.ac.uk [york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Solvent Selection for Efficient Diastereomeric Salt Formation
Welcome to the technical support center for diastereomeric salt formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during diastereomeric salt formation and provides systematic approaches to resolve them.
Q1: I am not getting any crystal formation after mixing the racemic compound and the resolving agent. What should I do?
A1: The absence of crystallization can be due to several factors, primarily high solubility of the diastereomeric salts in the chosen solvent or insufficient supersaturation.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate the solvent to increase the concentration of the diastereomeric salts.[1]
-
Solvent Screening: The initial solvent may be too good a solvent for the salts. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is the most effective approach.[2] Common starting points include alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[2]
-
Employ an Anti-solvent: Gradually add a solvent in which the salts are known to be poorly soluble (an anti-solvent) to a solution of the salts in a good solvent to induce precipitation.[1][2]
-
Temperature Reduction: Cool the solution slowly to room temperature, and then to lower temperatures (e.g., 4 °C or -20 °C), to decrease solubility and promote crystallization.[3]
-
Seeding: If a small amount of the desired diastereomeric salt crystal is available, add it to the supersaturated solution to induce crystallization.[1][4]
-
Q2: My crystallization attempt resulted in an oil or "oiling out" instead of solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates as a liquid phase instead of a solid. This is often caused by excessively high supersaturation or a crystallization temperature that is too high.
-
Improvement Strategies:
-
Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.[1]
-
Change Solvent System: Experiment with different solvents or solvent mixtures.[1]
-
Lower Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring crystallization.[1]
-
Ensure Proper Agitation: Good mixing can prevent the formation of localized areas of high supersaturation.[1]
-
Q3: The yield of my desired diastereomeric salt is very low. How can this be improved?
A3: A low yield suggests that a significant portion of the target diastereomer remains in the mother liquor.
-
Improvement Strategies:
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt and experiment with lower final crystallization temperatures.[1]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[1]
-
Use an Anti-solvent: The gradual addition of an anti-solvent can be useful for increasing the yield of the less soluble salt.[2]
-
Seeding: Introduce a small amount of seed crystals of the desired diastereomeric salt to encourage crystallization.[1]
-
Q4: After recrystallization, the diastereomeric excess (d.e.) of my product does not improve. What is happening?
A4: This is a strong indication of the formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice.
-
Troubleshooting Steps:
-
Confirmation: Confirm the presence of a solid solution through analytical techniques. For instance, repeated recrystallizations showing little to no improvement in d.e. is a key indicator.[1] Thermal analysis (DSC) may show a continuous change in the melting point rather than a distinct eutectic behavior.[1]
-
Change Solvent System: The interactions between the solvent and the diastereomeric salts can influence crystal packing. Experimenting with different solvents may disrupt the formation of a solid solution.[1]
-
Use a Different Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent solid solution formation.[1]
-
Temperature Cycling (Annealing): Subjecting the solid solution to temperature cycles can promote phase separation. This involves heating the solid to increase molecular mobility, followed by slow cooling to allow the more stable, pure diastereomer to crystallize.[1]
-
Enantioselective Dissolution: This kinetic approach involves suspending the solid solution in a solvent for a short period, allowing the more soluble diastereomer to dissolve at a faster rate.[1][5]
-
Q5: Can the choice of solvent affect which enantiomer crystallizes?
A5: Yes, in some cases, the choice of solvent can lead to "chirality switching," where different solvents can cause the opposite enantiomer's diastereomeric salt to be the less soluble one.[2] This phenomenon is dependent on the specific interactions between the salts and the solvent molecules.[2]
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Resolution
This protocol outlines a general procedure for screening different resolving agents and solvents.[1]
-
Preparation of Stock Solutions:
-
Salt Formation:
-
Addition of Screening Solvents:
-
Equilibration:
-
Analysis:
-
Visually inspect the vials for crystal formation.[4]
-
Isolate any precipitated solid by filtration and wash with a small amount of the cold screening solvent.[2][3]
-
Dry the solid and analyze its diastereomeric excess using an appropriate technique such as chiral HPLC or NMR.[2]
-
Analyze the composition of the mother liquor as well to determine the mass balance.[2]
-
Protocol 2: Liberation of the Enantiomerically Enriched Compound
-
Salt Dissociation:
-
Extraction and Isolation:
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.[3]
-
Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[3][6]
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched compound.[3]
-
-
Purity Analysis:
-
Determine the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.[6]
-
Data Presentation
Table 1: Illustrative Data from a Solvent Screening Experiment
The following table demonstrates how to present quantitative data from a solvent screening experiment for the resolution of a racemic amine with a chiral acid.
| Solvent | Yield of Crystalline Salt (%) | Diastereomeric Excess (d.e.) of Solid (%) |
| Methanol | 45 | 85 |
| Ethanol | 52 | 92 |
| Isopropanol | 60 | 95 |
| Acetone | 35 | 75 |
| Ethyl Acetate | 25 | 60 |
| Acetonitrile | 40 | 88 |
| Toluene | 15 | 50 |
| Water | 5 | 20 |
Note: The data presented in this table is illustrative and will vary depending on the specific racemic compound and resolving agent being used.
Visualization of Workflows
Caption: General experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.
Caption: Troubleshooting workflow for addressing solid solution formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: The Effect of Temperature on Chiral Resolution Efficiency
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the complex role of temperature in chiral resolution. Here you will find answers to frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect chiral resolution in HPLC?
Temperature is a critical parameter in chiral chromatography that can significantly influence enantioselectivity.[1][2] The relationship between temperature and resolution is complex and often unpredictable.[1] Generally, lower temperatures tend to enhance chiral selectivity by strengthening the subtle intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) responsible for chiral recognition.[3] Conversely, higher temperatures can lead to improved peak efficiency and shape due to lower mobile phase viscosity and faster mass transfer.[4] However, the optimal temperature is highly dependent on the specific analyte, chiral stationary phase (CSP), and mobile phase combination.[1][2]
Q2: Can increasing the temperature ever improve chiral separation?
Yes, in some cases, increasing the temperature can surprisingly improve resolution.[1][5] This phenomenon is often observed when the separation is entropy-driven. While enthalpy-driven separations typically benefit from lower temperatures, entropy-driven separations can show improved resolution at higher temperatures.[6] It is also possible for an increase in temperature to lead to a reversal in the elution order of enantiomers.[2][5]
Q3: What is the thermodynamic basis for the effect of temperature on chiral recognition?
The effect of temperature on chiral resolution is governed by thermodynamic principles, often described by the van't Hoff equation.[7][8][9] This equation relates the change in the natural logarithm of the retention factor (ln k) to the inverse of the absolute temperature (1/T). From a van't Hoff plot (ln k vs. 1/T), one can determine the changes in enthalpy (ΔH°) and entropy (ΔS°) for the transfer of an analyte from the mobile phase to the stationary phase.[10][11][12]
-
Enthalpy (ΔH°): Represents the change in heat content and is related to the strength of intermolecular interactions between the analyte and the CSP. A more negative ΔH° indicates stronger binding.
-
Entropy (ΔS°): Represents the change in the degree of randomness or disorder of the system upon analyte binding.
The difference in these thermodynamic parameters (ΔΔH° and ΔΔS°) between the two enantiomers determines the enantioselectivity (α). Chiral separations can be either enthalpy-driven (dominated by ΔΔH°) or entropy-driven (dominated by ΔΔS°).[6]
Q4: What is an isoenantioselective temperature?
The isoenantioselective temperature (T_iso) is the temperature at which the enantioselectivity (α) is equal to 1, meaning there is no separation of the enantiomers. This occurs when the enthalpic and entropic contributions to the Gibbs free energy of binding are equal and opposite for the two enantiomers. Operating above or below this temperature is necessary to achieve chiral resolution.
Q5: How does temperature affect supercritical fluid chromatography (SFC) for chiral separations?
In SFC, the effect of temperature is more complex than in HPLC because it influences both the mobile phase density and the thermodynamics of adsorption.[13] Increasing the temperature reduces the mobile phase density, which can decrease its elution strength and potentially increase retention.[13][14] However, higher temperatures also increase analyte diffusivity, which can improve efficiency.[14] The co-solvent fraction is often a more dominant factor than temperature in governing retention and selectivity in SFC.[13]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or very poor resolution, temperature optimization can be a powerful tool.
Troubleshooting Steps:
-
Initial Temperature Screening: Start at an ambient temperature (e.g., 25°C).
-
Systematic Temperature Variation:
-
Monitor Resolution (Rs) and Selectivity (α): Track these parameters at each temperature to identify the optimal condition.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Coalescence or Plateau Between Peaks
This phenomenon, where the two enantiomeric peaks merge into a plateau, can be indicative of on-column racemization (interconversion of enantiomers).[15][16]
Troubleshooting Steps:
-
Lower the Column Temperature: Reducing the temperature can slow down the rate of interconversion, often leading to the resolution of two distinct peaks.[15][16] It is recommended to try temperatures as low as instrumentally possible, for example, 10°C or even 0°C.[15]
-
Check for Analyte Stability: Ensure that your analyte is stable under the chromatographic conditions.
Caption: Troubleshooting workflow for peak coalescence.
Issue 3: Reversal of Enantiomer Elution Order
A change in the elution order of enantiomers with temperature is a clear indication of a change in the chiral recognition mechanism.[2][5]
Troubleshooting Steps:
-
Confirm Peak Identity: Use a pure standard of each enantiomer to confirm the elution order at different temperatures.
-
Perform a van't Hoff Study: Plotting ln(k) vs. 1/T for each enantiomer can help elucidate the thermodynamic changes driving the reversal. The lines for the two enantiomers will intersect at the isoenantioselective temperature.
-
Select a Stable Operating Temperature: Choose a temperature that is sufficiently far from the isoenantioselective temperature to ensure a robust and reproducible separation.
Experimental Protocols
Protocol 1: Systematic Temperature Optimization
This protocol outlines a systematic approach to determine the optimal temperature for a chiral separation.
Methodology:
-
Initial Setup:
-
Install the appropriate chiral column and equilibrate the HPLC system with the chosen mobile phase at a starting temperature of 25°C.
-
Prepare a standard solution of the racemic analyte.
-
-
Temperature Screening:
-
Inject the sample and record the chromatogram at 25°C.
-
Decrease the column temperature to 15°C. Allow the column to equilibrate for at least 20-30 minutes.
-
Inject the sample and record the chromatogram.
-
Repeat the process at 5°C.
-
Increase the column temperature from the initial 25°C to 35°C. Allow for equilibration.
-
Inject the sample and record the chromatogram.
-
Repeat the process at 45°C.
-
-
Data Analysis:
-
For each temperature, calculate the retention factors (k), selectivity (α), and resolution (Rs).
-
Plot Rs vs. Temperature to visually identify the optimal temperature.
-
Protocol 2: van't Hoff Analysis for Thermodynamic Characterization
This protocol describes how to perform a van't Hoff analysis to understand the thermodynamic drivers of a chiral separation.
Methodology:
-
Data Collection:
-
Following Protocol 1, obtain chromatograms at a minimum of four to five different temperatures, ensuring a sufficiently wide range (e.g., 5°C to 45°C).
-
At each temperature, calculate the retention factor (k) for each enantiomer.
-
-
Calculations:
-
Convert each temperature from Celsius to Kelvin (K = °C + 273.15).
-
Calculate the natural logarithm of the retention factor (ln k) for each enantiomer at each temperature.
-
Calculate the reciprocal of the temperature in Kelvin (1/T).
-
-
Plotting and Analysis:
-
Create a van't Hoff plot by plotting ln k (y-axis) versus 1/T (x-axis) for each enantiomer.
-
Perform a linear regression for each data set. The plot should be linear if the separation mechanism is consistent over the temperature range.[9]
-
From the linear regression equation (y = mx + c):
-
The slope (m) is equal to -ΔH°/R, where R is the gas constant (8.314 J/mol·K). Calculate ΔH° = -m * R.
-
The intercept (c) is equal to ΔS°/R + ln(Φ), where Φ is the phase ratio.
-
-
Quantitative Data Summary
The following tables summarize the impact of temperature on chiral separation parameters for representative examples.
Table 1: Effect of Temperature on the Resolution of Fmoc-N-Isoleucine [2]
| Temperature (°C) | Elution Order | Resolution (Qualitative) |
| 5 | D-form then L-form | Fully resolved |
| Intermediate | Co-elution | Not resolved |
| 50 | L-form then D-form | Resolved |
Table 2: Effect of Temperature on the Chiral Separation of Beta-Blockers [17]
| Compound | Temperature (°C) | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| Oxprenolol | 10 | 1.85 | 1.15 | 1.20 |
| 20 | 1.60 | 1.20 | 1.50 | |
| 30 | 1.40 | 1.25 | 1.80 | |
| Propranolol | 10 | 2.10 | 1.10 | 1.00 |
| 20 | 1.80 | 1.15 | 1.30 | |
| 30 | 1.60 | 1.20 | 1.60 |
Note: The data in Table 2 shows an instance where increasing temperature improves resolution for these specific compounds under the given conditions, contrary to the general trend.[17]
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory [scielo.org.mx]
- 10. molnar-institute.com [molnar-institute.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of temperature on retention of chiral compounds on a ristocetin A chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. fagg.be [fagg.be]
- 15. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diastereomeric Salts by Recrystallization
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the purification of diastereomeric salts via recrystallization. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the recrystallization of diastereomeric salts.
Issue 1: Low or No Crystal Yield
Q: I've followed the protocol, but I'm getting a very low yield of crystals, or no crystals at all. What could be the issue?
A: Low or no crystal yield is a common problem that can often be attributed to several factors related to solubility and supersaturation.[1][2]
-
Cause: Inappropriate Solvent Choice. The selected solvent may be too good at dissolving both diastereomeric salts, thus preventing the necessary supersaturation for crystallization to occur.[3] An ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[2][3]
-
Solution: Systematic Solvent Screening. Conduct a thorough solvent screen using a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and hydrocarbons). Consider using solvent/anti-solvent mixtures to induce precipitation.[3][4] An anti-solvent is a solvent in which the diastereomeric salts have poor solubility.[3]
-
Cause: Insufficient Supersaturation. The concentration of the desired diastereomeric salt in the solution may be below its solubility limit at the crystallization temperature.
-
Solution: Increase Concentration. You can increase the concentration by carefully evaporating some of the solvent or by starting with a more concentrated solution.[3]
-
Cause: Cooling Rate is Too Slow or Crystallization Time is Too Short. If the cooling is too gradual or the crystallization time is insufficient, the solution may not reach the necessary level of supersaturation for nucleation and crystal growth.
-
Solution: Optimize Cooling Profile and Time. Experiment with different cooling rates. A faster cooling rate might be necessary to induce crystallization in some cases. Also, ensure you allow adequate time for crystallization to complete, which could be several hours to days.
-
Cause: Presence of Impurities. Impurities in the racemic mixture or the resolving agent can inhibit crystal nucleation and growth.[3]
-
Solution: Purify Starting Materials. Ensure the purity of your starting materials. If necessary, purify the racemic compound or the resolving agent before forming the diastereomeric salts.[1]
Issue 2: Low Diastereomeric Excess (d.e.)
Q: I've managed to obtain crystals, but the diastereomeric excess is much lower than expected. How can I improve the purity?
A: Achieving high diastereomeric excess is the primary goal of this technique. Low d.e. indicates that the crystallization process is not effectively separating the two diastereomers.
-
Cause: Poor Solvent Selectivity. The solvent system may not provide a large enough difference in solubility between the two diastereomeric salts, leading to co-precipitation.[1]
-
Solution: Extensive Solvent Screening. The key is to find a solvent that maximizes the solubility difference between the diastereomers.[3] This often requires screening a wide range of solvents and solvent mixtures.
-
Cause: Cooling Rate is Too Fast. Rapid cooling can lead to the entrapment of the more soluble diastereomer within the crystal lattice of the less soluble one, resulting in a lower d.e.[1][3]
-
Solution: Slow and Controlled Cooling. Employ a slower cooling rate to allow for the selective crystallization of the less soluble diastereomer.[1] This can be achieved by insulating the crystallization vessel or using a programmable cooling bath.
-
Cause: Formation of a Solid Solution. In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple recrystallization very difficult.[4] The presence of a solid solution can be suspected if repeated recrystallizations do not improve the d.e.[4]
-
Solution: Change the Resolving Agent or Solvent System. If a solid solution is suspected, changing the chiral resolving agent can lead to the formation of diastereomers with different crystal packing properties that may not form solid solutions.[4] Alternatively, a different solvent system might disrupt the formation of the solid solution.
Issue 3: "Oiling Out" or Formation of Amorphous Precipitate
Q: Instead of crystals, I'm getting an oily liquid or an amorphous solid. What is causing this and how can I fix it?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a crystalline solid.[3][4] This is often a result of excessively high supersaturation or a crystallization temperature that is too high.[4]
-
Cause: High Supersaturation. If the solution is too concentrated or cooled too quickly, the system can become highly supersaturated, favoring the formation of an oil over crystals.
-
Solution: Reduce Supersaturation. Use a more dilute solution or employ a slower cooling rate.[4] Adding the anti-solvent more slowly with vigorous stirring can also help.[4]
-
Cause: Crystallization Temperature is Too High. The temperature at which crystallization is attempted might be above the melting point of the diastereomeric salt in the presence of the solvent.
-
Solution: Lower the Crystallization Temperature. Attempt the crystallization at a lower temperature.
-
Cause: Inappropriate Solvent. The chosen solvent may not be suitable for crystallization of the specific diastereomeric salt.
-
Solution: Solvent Screening. As with other issues, a thorough solvent screen is recommended to find a system that promotes crystalline solid formation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the purification of diastereomeric salts by recrystallization?
A1: The process relies on the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[5][6] Diastereomers have different physical properties, including solubility.[5] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer will crystallize preferentially from a suitable solvent, allowing for its isolation in a purified form.[1]
Q2: How do I choose an appropriate chiral resolving agent?
A2: A good chiral resolving agent should:
-
Be enantiomerically pure.
-
Readily form stable, crystalline salts with the compound to be resolved.[1]
-
Result in diastereomeric salts with a significant difference in solubility in a common solvent.[1]
-
Be easily recoverable for reuse after the resolution is complete.[1] Commonly used chiral resolving agents include naturally occurring alkaloids like brucine and quinine, or synthetic amines such as 1-phenylethanamine.[1][6]
Q3: How critical is the choice of solvent?
A3: The choice of solvent is one of the most critical factors for a successful separation.[1] The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[2] A systematic screening of solvents with varying polarities is often necessary to find the optimal conditions.[2]
Q4: How does the cooling rate affect the outcome of the recrystallization?
A4: The cooling rate has a significant impact on both the yield and the purity of the crystals. A slow cooling rate generally favors the growth of larger, purer crystals of the less soluble diastereomer.[1] Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in lower purity.[1]
Data Presentation
Table 1: Impact of Solvent on Diastereomeric Excess (d.e.) and Yield
| Solvent System | Diastereomeric Excess (d.e.) of Crystals (%) | Yield (%) |
| Methanol | 75 | 40 |
| Ethanol | 85 | 35 |
| Isopropanol | 95 | 30 |
| Acetone | 60 | 50 |
| Ethyl Acetate | 90 | 25 |
Note: The data presented in this table is illustrative and will vary depending on the specific diastereomeric salts.
Experimental Protocols
General Protocol for Diastereomeric Recrystallization
-
Salt Formation:
-
Dissolve the racemic mixture (e.g., a chiral acid) in a suitable solvent in an Erlenmeyer flask.
-
Add one molar equivalent of the enantiomerically pure chiral resolving agent (e.g., a chiral base).
-
Stir the mixture at room temperature or with gentle heating until a clear solution is obtained.
-
-
Crystallization:
-
Gently heat the solution until all the solid has dissolved. Add a minimal amount of additional hot solvent if necessary to achieve complete dissolution.[1]
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[1]
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for 30-60 minutes to maximize precipitation.[1]
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).
-
Add an acid or a base to neutralize the resolving agent.
-
Extract the desired enantiomer into an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the purified enantiomer.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of diastereomeric salts.
Caption: Troubleshooting decision tree for diastereomeric salt recrystallization.
References
Technical Support Center: Industrial Scale-Up of Chiral Resolutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the industrial scale-up of chiral resolutions.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Diastereomeric Salt Crystallization
Question 1: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline form.[1] This is often a result of high supersaturation levels or a crystallization temperature that is too high.[2][3]
Potential Causes & Solutions:
| Cause | Solution |
| High Supersaturation | Reduce the concentration of your solution by adding more solvent.[1] |
| Rapid Cooling | Employ a slower and more controlled cooling rate to allow for proper crystal lattice formation.[1] |
| Inappropriate Solvent | Screen for alternative solvents or solvent mixtures. An ideal solvent will dissolve the diastereomeric salts to a limited extent, with one diastereomer being significantly less soluble.[1][4] Consider adding an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.[1] |
| Lack of Nucleation Sites | Introduce a seed crystal of the desired diastereomeric salt to initiate crystallization.[5] |
Question 2: The yield of my desired enantiomer is very low after crystallization. How can I improve it?
Answer: Low yield is a common challenge and can often be addressed by optimizing several experimental parameters.
Potential Causes & Solutions:
| Cause | Solution |
| Suboptimal Resolving Agent Stoichiometry | The molar ratio of the resolving agent to the racemic mixture is critical. While a 0.5 equivalent is a common starting point, optimizing this ratio can significantly improve the yield of the desired diastereomer.[4] |
| Poor Solvent Choice | The solubility of the diastereomeric salts is highly dependent on the solvent. A thorough solvent screening is recommended to find a system where the desired diastereomeric salt has low solubility, while the other remains in solution.[1][4] |
| Incomplete Crystallization | Ensure the solution is sufficiently supersaturated by controlled cooling or slow solvent evaporation.[1] Allowing adequate time for crystallization is also crucial. |
| Loss During Isolation | When washing the isolated crystals, use a minimal amount of cold crystallization solvent to avoid redissolving the product.[4] |
Question 3: I suspect a solid solution is forming, leading to poor enantiomeric excess (ee). How can I address this?
Answer: The formation of a solid solution, where both diastereomers co-crystallize in a single phase, is a significant challenge that prevents effective purification.[1]
Potential Causes & Solutions:
| Cause | Solution |
| Similar Crystal Packing of Diastereomers | Screen for different solvents or solvent mixtures. Solvents with varying hydrogen bonding capabilities can alter the crystal packing of the diastereomeric salts.[1] |
| Resolving Agent Choice | Employ a structurally different chiral resolving agent. This will create diastereomers with different physical properties and crystal packing, potentially preventing solid solution formation.[1] |
| Thermodynamic Stability | In some cases, subjecting the solid solution to temperature cycling (annealing) can promote phase separation into the more thermodynamically stable, pure diastereomer.[1] |
Logical Workflow for Troubleshooting Diastereomeric Salt Crystallization
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
1. What are the primary methods for industrial-scale chiral resolution?
The most common methods for large-scale chiral resolution are:
-
Diastereomeric Salt Crystallization: This is a widely used and often cost-effective method that involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts.[5][6] These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[6][7][8]
-
Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[9] One enantiomer reacts faster, leaving the unreacted, slower-reacting enantiomer in excess.[10] Enzymatic resolutions are a common form of kinetic resolution.[11]
-
Chiral Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) use a chiral stationary phase (CSP) to separate enantiomers.[5][7] For very large scales, Simulated Moving Bed (SMB) chromatography is a continuous and more cost-effective chromatographic technique.[3]
2. Why is it necessary to use single enantiomers in drug development?
Enantiomers of a chiral drug can have different pharmacological and toxicological properties in the chiral environment of the human body.[12] Using a single, therapeutically active enantiomer can offer several advantages:
-
Increased Efficacy and Safety: It eliminates potential side effects or differing biological activity from the unwanted enantiomer.
-
Lower Dosing: A pure enantiomer allows for a lower required dose compared to a racemic mixture where 50% of the drug may be inactive or less active.
-
Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a single enantiomer is often simpler to characterize.
3. What are the main challenges in scaling up a chiral resolution process?
Scaling up a chiral resolution from the lab to an industrial scale presents several challenges:
-
Cost and Robustness: The cost of the chiral resolving agent, catalyst, or chiral stationary phase becomes a significant factor at a large scale.[2][6] The process must also be robust and reproducible.
-
Yield and Purity: Achieving high yield and high enantiomeric purity is often more difficult on a larger scale. The theoretical maximum yield for classical and kinetic resolutions is 50% for the desired enantiomer from the racemate, although this can be improved if the undesired enantiomer can be racemized and recycled.[11][13]
-
Process Parameters: Factors like mixing, heat transfer, and cooling rates can differ significantly at scale and affect the outcome of crystallization-based resolutions.[2]
-
Polymorphism: Different crystal forms (polymorphs) of the diastereomeric salt or the final product can appear at scale, which can affect properties like solubility and bioavailability.[2]
4. What is Simulated Moving Bed (SMB) chromatography and when is it used?
Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that simulates a counter-current movement between the stationary phase and the mobile phase.[14][15] This is achieved by periodically switching the inlet and outlet ports along a series of columns.[15]
SMB is particularly advantageous for large-scale binary separations, such as the resolution of enantiomers, because it offers:
-
Higher Throughput and Productivity compared to batch chromatography.[3]
-
Reduced Solvent Consumption , which lowers operational costs and environmental impact.[3][15]
-
More Efficient Use of the Chiral Stationary Phase. [3]
However, SMB systems have a higher initial investment cost and are more complex to operate than batch systems.[14]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol outlines a general method for separating a racemic acid using a chiral base.
1. Dissolution and Salt Formation:
-
In a suitable reaction vessel, dissolve the racemic compound (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in the chosen solvent.[1]
-
Heating may be necessary to achieve complete dissolution.[1]
2. Controlled Cooling and Crystallization:
-
Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt.[1]
-
If no crystals form, consider further cooling in an ice bath or adding a seed crystal of the desired salt.[4]
3. Isolation of the Diastereomeric Salt:
-
Isolate the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[4]
4. Drying:
-
Dry the isolated diastereomeric salt crystals, typically under vacuum.[4]
5. Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).
-
Break the salt by adjusting the pH with an acid (e.g., HCl) or a base (e.g., NaOH), depending on the nature of the compound and resolving agent, to precipitate the free enantiomer.[4]
6. Final Isolation:
-
Isolate the precipitated pure enantiomer by filtration, wash with a suitable solvent (e.g., cold water), and dry.[4]
Protocol 2: General Workflow for Kinetic Resolution
This protocol describes a typical workflow for an enzymatic kinetic resolution of a racemic ester.
1. Reaction Setup:
-
In a buffered aqueous solution, dissolve or suspend the racemic ester substrate.
-
Add the appropriate enzyme (e.g., a lipase).
2. Reaction Monitoring:
-
Maintain the reaction at a constant temperature and pH.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them for the conversion of the starting material and the enantiomeric excess (ee) of the remaining ester and the alcohol product.
3. Reaction Quench:
-
When the reaction has reached the desired conversion (typically close to 50%), quench the reaction. This can be done by adding a water-immiscible organic solvent and separating the phases, or by denaturing the enzyme.
4. Separation and Purification:
-
Extract the reaction mixture with a suitable organic solvent.
-
Separate the unreacted ester from the alcohol product using standard techniques such as column chromatography or distillation.
5. Analysis:
-
Determine the enantiomeric excess of both the recovered starting material and the product using a suitable chiral analytical method (e.g., chiral HPLC or GC).
Signaling Pathways and Workflows
Decision Pathway for Choosing a Chiral Resolution Method
Caption: Decision-making workflow for selecting a chiral resolution method.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pure-synth.com [pure-synth.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 15. azom.com [azom.com]
Validation & Comparative
A Head-to-Head Comparison: Chiral HPLC vs. NMR for Determining Enantiomeric Excess
In the realms of pharmaceutical development, asymmetric synthesis, and quality control, the precise determination of enantiomeric excess (ee) is a critical parameter. Among the analytical techniques available, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used methods. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The fundamental principle behind determining enantiomeric excess lies in creating a chiral environment where the two enantiomers of a compound, which are otherwise indistinguishable in an achiral setting, exhibit different physical properties that can be measured.[1] Chiral HPLC achieves this by physically separating the enantiomers, while chiral NMR induces a chemical shift difference between them.
Core Principles
Chiral HPLC: This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) packed into a column.[2] As the enantiomeric mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times.[3] The area of the peaks in the resulting chromatogram is proportional to the concentration of each enantiomer, allowing for the calculation of enantiomeric excess.[3] An alternative, though less common, approach is the use of a chiral mobile phase additive (CMPA) with a standard achiral column.[4]
NMR Spectroscopy: In an achiral solvent, enantiomers have identical NMR spectra. To differentiate them, a chiral auxiliary is introduced to create a diastereomeric environment.[5] This can be achieved in two main ways:
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers.[6][7] This results in distinct NMR signals for each enantiomer, allowing for quantification by integrating the respective peaks.[6][7]
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form stable diastereomers.[8][9] These diastereomers have different chemical and physical properties and, therefore, produce distinct signals in the NMR spectrum.[8][9]
Quantitative Performance Comparison
The choice between chiral HPLC and NMR often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the nature of the analyte. The following table summarizes key performance metrics for both techniques.
| Parameter | Chiral HPLC | NMR Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[2] | Formation of transient diastereomeric complexes with a chiral solvating agent or stable diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.[1] |
| Sensitivity (LOD/LOQ) | Generally higher, with Limits of Detection (LODs) around 1.5 µg/mL reported for some methods.[3][10] | Generally lower, dependent on the analyte concentration and the magnetic field strength of the spectrometer.[3] |
| Precision/Reproducibility | Excellent, with high reproducibility. Relative Standard Deviations (RSDs) below 7.2% are achievable.[3][11] | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods.[3] |
| Speed (Analysis Time) | Can be time-consuming, with run times up to 60 minutes per sample.[12] | Faster, with acquisition times as short as 5 minutes for a ¹H NMR experiment.[12] |
| Solvent Consumption | High, often greater than 60 mL of mobile phase per sample.[3][12] | Low, typically around 0.6 mL of deuterated solvent per sample.[3][12] |
| Method Development | Can be time-consuming, requiring the screening of various columns and mobile phases.[3] | Can be faster, especially with known chiral solvating or derivatizing agents. |
| Sample Nature | Non-destructive, allowing for sample recovery.[3] | Non-destructive, allowing for sample recovery.[10] |
| Cost | Can be expensive, especially if a dedicated chiral HPLC system is required.[12] | Can be a "greener" and more cost-effective alternative if an NMR spectrometer is readily available.[12] |
Experimental Protocols
Detailed methodologies are crucial for accurate and reproducible determination of enantiomeric excess. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Protocol for the Analysis of a Chiral Amine
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[1]
-
Column: A chiral stationary phase column, for example, a polysaccharide-based CSP.[2]
-
Mobile Phase: A mixture of solvents such as n-hexane and isopropanol (e.g., 98:2 v/v).[13]
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Column Temperature: Ambient or controlled, e.g., 25°C.[13]
-
Detection: UV detection at a wavelength where the analyte absorbs, e.g., 230 nm or 254 nm.[13]
-
Injection Volume: 10 µL.[1]
-
-
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers in the chromatogram.[13]
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively.
-
Chiral NMR Protocol for the Analysis of a Chiral Amine using a Chiral Solvating Agent
-
Sample Preparation:
-
NMR Data Acquisition:
-
Data Analysis:
-
Identify the well-resolved signals corresponding to each of the diastereomeric complexes.
-
Integrate the distinct resonance peaks for each of the enantiomers.[1]
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100, where Integral₁ and Integral₂ are the integration values of the signals corresponding to the major and minor enantiomers, respectively.
-
Visualizing the Workflows
The following diagrams illustrate the general experimental workflows for determining enantiomeric excess by chiral HPLC and NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. experts.umn.edu [experts.umn.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Resolving Agents: (R)-(+)-1-(4-Methoxyphenyl)ethylamine vs. Industry Standards
For researchers, scientists, and drug development professionals, the selection of an optimal chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds. This choice directly influences key process parameters such as yield, enantiomeric excess (ee), and overall economic viability. This guide presents an objective, data-driven comparison of (R)-(+)-1-(4-Methoxyphenyl)ethylamine with other widely used chiral resolving agents, focusing on the resolution of racemic carboxylic acids.
The classical method of chiral resolution via diastereomeric salt formation remains a cornerstone of industrial-scale enantiomer separation.[1] This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization.[1][2] The success of this method is heavily dependent on the choice of the resolving agent and the crystallization solvent.
Performance Comparison of Chiral Resolving Amines
This compound is a chiral amine frequently employed for the resolution of racemic carboxylic acids. Its efficacy is best evaluated by direct comparison with other common resolving agents under standardized conditions. While comprehensive, direct comparative studies are not always readily available in the literature, we can draw valuable insights from existing data on the resolution of similar substrates.
For the purpose of this guide, we will use the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are chiral carboxylic acids, as a representative example.
Table 1: Comparative Performance of Chiral Resolving Agents for the Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Acid | Reference |
| This compound | Ibuprofen | Ethanol | Data Not Available | Data Not Available | - |
| (S)-(-)-α-Methylbenzylamine | Ibuprofen | Acetonitrile/Water | High | >95% | [3] |
| (+)-(R)-Phenylethylamine | Ibuprofen | Supercritical CO2 | - | Influenced by co-agent | [4] |
Note: Direct comparative experimental data for this compound in the resolution of ibuprofen under the same conditions as the other agents listed was not available in the searched literature. The data for other agents is provided as a benchmark.
The selection of a suitable resolving agent is often empirical and requires screening a variety of agents and solvent systems to identify the optimal conditions for a specific racemic compound.[5]
Key Considerations for Selecting a Chiral Resolving Agent
Several factors must be considered when selecting a chiral resolving agent to ensure an efficient and scalable resolution process:
-
Efficiency of Diastereomeric Salt Formation: The reaction between the racemic mixture and the resolving agent should proceed with high yield to form the diastereomeric salts.
-
Difference in Solubility: A significant difference in the solubility of the two diastereomers in a chosen solvent is crucial for effective separation by fractional crystallization.
-
Crystallinity of the Diastereomeric Salt: The desired diastereomeric salt should form well-defined, stable crystals that are easily filterable.
-
Ease of Recovery: The resolving agent should be easily recoverable in high purity for reuse, which is a critical factor for process economics on an industrial scale.
-
Cost and Availability: The resolving agent should be commercially available in high enantiomeric purity at a reasonable cost.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the systematic evaluation of chiral resolving agents. Below are generalized protocols for the chiral resolution of a racemic carboxylic acid using a chiral amine.
General Experimental Workflow for Chiral Resolution
Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent, such as this compound, in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution. Stir the mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the collected diastereomeric salt in water.
-
Add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the amine salt.
-
Extract the liberated carboxylic acid with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the previous step contains the protonated chiral resolving agent.
-
Make the aqueous layer basic by adding a suitable base (e.g., NaOH) to deprotonate the amine.
-
Extract the free chiral amine with an organic solvent.
-
Dry the organic layer and evaporate the solvent to recover the chiral resolving agent.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved carboxylic acid is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.
-
Logical Decision Pathway for Chiral Resolving Agent Selection
The selection of an appropriate chiral resolving agent is a systematic process that often involves screening multiple candidates.
Conclusion
This compound is a valuable chiral resolving agent for the separation of racemic carboxylic acids. Its effectiveness, like that of any resolving agent, is highly dependent on the specific substrate and the experimental conditions employed. A systematic screening approach, comparing it with other standard resolving agents such as α-methylbenzylamine and its derivatives, is crucial for identifying the optimal resolution strategy. By carefully considering the factors outlined in this guide and employing rigorous experimental protocols, researchers can efficiently develop robust and scalable processes for the production of enantiomerically pure compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US4337352A - Separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 3. advanceseng.com [advanceseng.com]
- 4. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Determining Diastereomeric Ratio
For researchers, scientists, and drug development professionals, the accurate determination of the diastereomeric ratio (d.r.) is a cornerstone of stereoselective synthesis, quality control, and regulatory compliance. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties, which allows for their separation and quantification.[1] The choice of analytical technique is critical and depends on factors such as the nature of the sample, the required accuracy, sensitivity, and available instrumentation.[1][2] This guide provides an objective comparison of the most common analytical methods, supported by experimental data and detailed protocols.
Comparison of Key Analytical Methods
The primary techniques for determining diastereomeric ratios include Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and X-ray Crystallography. Each method offers a unique set of advantages and limitations.
-
NMR Spectroscopy: This powerful technique relies on the principle that corresponding nuclei in diastereomers are in different chemical environments, leading to distinct signals in the NMR spectrum.[1] By integrating the signals corresponding to each diastereomer, their molar ratio can be directly determined.[1][3] Both ¹H and ¹³C NMR can be used, with ¹H NMR being more common due to its higher sensitivity and faster relaxation times.[3][4] Advanced techniques like band-selective pure shift NMR can collapse complex multiplets into singlets, significantly improving resolution in crowded spectra.[5][6]
-
Chiral Chromatography (HPLC & GC): These methods physically separate diastereomers based on their differential interactions with a stationary phase.[2][7] Chiral HPLC is a versatile workhorse for separating a wide range of compounds, including those that are non-volatile or thermally labile.[8][9] It can be used in two ways: directly with a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[10][11] Chiral GC is highly effective for volatile and thermally stable compounds, offering excellent resolution.[9][12][13]
-
X-ray Crystallography: This is the definitive method for determining the three-dimensional atomic structure of a molecule, including its absolute and relative stereochemistry.[14][15][16][17] While it provides unambiguous structural proof, it is not a primary method for quantifying the ratio of diastereomers in a mixture. It requires a suitable single crystal of a pure diastereomer, which can be challenging to obtain.[15]
Quantitative Performance Comparison
The table below summarizes the key performance characteristics of each major analytical technique for determining diastereomeric ratios.
| Feature | NMR Spectroscopy (¹H, ¹³C) | Chiral HPLC | Chiral GC | X-ray Crystallography |
| Principle | Distinguishable nuclear magnetic environments leading to different chemical shifts. Ratio from signal integration.[1] | Physical separation based on differential partitioning between a mobile phase and a chiral stationary phase.[2][9] | Physical separation of volatile compounds based on interaction with a chiral stationary phase in a gaseous mobile phase.[9] | Diffraction of X-rays by a single crystal to determine the precise 3D atomic arrangement.[15] |
| Accuracy | High (<2-3% error) with proper setup (e.g., full relaxation, baseline correction).[2][3][4] | Gold standard for accuracy, capable of quantifying ratios up to 99.9:0.1.[2][18] | High, similar to HPLC, dependent on baseline resolution of peaks. | Not a quantitative method for ratios; provides absolute structural confirmation of a single isomer.[14] |
| Precision (%RSD) | High; can achieve <1.5% with optimized parameters.[2] | Very high; typically <2% for intra- and inter-day precision.[19] | High; comparable to HPLC. | Not applicable for ratio determination. |
| Sensitivity (LOD) | Lower; typically requires mg-scale samples (e.g., >4 mg).[4] | High; can detect trace impurities down to 0.1% or lower (µg/mL to ng/mL range).[19] | Very high; often superior to HPLC for suitable analytes, capable of trace analysis. | Not applicable for ratio determination. |
| Sample Throughput | High; analysis can be rapid (minutes) once the sample is prepared.[4] | Moderate; method development can be time-consuming, but automated systems allow for high throughput. | Moderate to High; similar to HPLC. | Very Low; crystal growth and data analysis are lengthy processes. |
| Sample Requirements | 5-10 mg dissolved in deuterated solvent. Non-destructive.[2] | µg to mg scale. Requires solubility in mobile phase. Destructive. | µg to ng scale. Must be volatile and thermally stable. Destructive. | Requires a high-quality single crystal (>0.1 mm).[15] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are standardized protocols for the key analytical techniques.
Protocol 1: Diastereomeric Ratio Determination by ¹H NMR Spectroscopy
This protocol outlines the steps for quantitative analysis using ¹H NMR.
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the diastereomeric mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[2]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.[18]
-
Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Crucially, set a sufficient relaxation delay (D1) , typically 5 times the longest T₁ relaxation time of the protons being integrated, to ensure complete relaxation and accurate integration. A D1 of 10 seconds is often a safe starting point if T₁ values are unknown.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1) for the signals of interest.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Perform a careful baseline correction across the entire spectrum, especially around the signals to be integrated.[3]
-
Identify a pair of well-resolved signals, one for each diastereomer, that are free from overlap with other peaks.[1]
-
Integrate the selected signals. The diastereomeric ratio is calculated directly from the ratio of the integral areas.[1][2]
-
Protocol 2: Diastereomeric Ratio Determination by Chiral HPLC
This protocol provides a general framework for developing a chiral HPLC method.
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent. Dilute this stock with the mobile phase to an appropriate concentration for analysis (e.g., 10-100 µg/mL).[2]
-
Method Development & Instrumentation:
-
Column Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H) are highly effective for a wide range of compounds.[9]
-
Mobile Phase Selection: Optimize the mobile phase composition. For normal-phase chromatography, mixtures of hexane/isopropanol are common.[9] For reversed-phase, acetonitrile/water or methanol/water are typical. The ratio is adjusted to achieve baseline separation (Resolution, Rs > 1.5).
-
Instrument Setup: Use a standard HPLC system with a pump, autosampler, column oven, and a suitable detector (typically UV-Vis).[9]
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the peaks corresponding to each diastereomer based on their retention times.
-
Integrate the area of each peak.
-
The diastereomeric ratio is calculated from the ratio of the peak areas.[2]
-
-
Method Validation: For routine use, the method must be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, robustness, and limits of detection (LOD) and quantification (LOQ).[9][19][20]
Visualized Workflows and Logic
Diagrams created using Graphviz illustrate the experimental and logical workflows for selecting and applying these analytical methods.
Conclusion
The determination of diastereomeric ratios is a fundamental requirement in modern chemical and pharmaceutical development.[1]
-
NMR spectroscopy offers a rapid, accurate, and non-destructive method that is ideal for routine analysis and reaction monitoring when sample concentration is not a limiting factor.[1]
-
Chiral chromatography (HPLC and GC) provides superior sensitivity and is considered the gold standard for accuracy, making it indispensable for trace analysis, quality control, and regulatory submissions where high precision is paramount.[1][2]
-
X-ray crystallography remains the ultimate tool for unambiguous structure and stereochemistry determination, although it is not suitable for routine quantitative ratio analysis.
The optimal choice of technique is dictated by the specific analytical challenge, including the properties of the molecule, the required level of precision and sensitivity, and available resources.[1] For many applications, NMR and chiral chromatography are used as complementary techniques to provide a comprehensive and confident characterization of diastereomeric mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 7. hplc.eu [hplc.eu]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. benchchem.com [benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 18. kbfi.ee [kbfi.ee]
- 19. dujps.com [dujps.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Chiral HPLC Protocols for the Separation of Amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral amines is a critical analytical challenge in the pharmaceutical and chemical industries. The stereochemistry of amine-containing compounds can significantly impact their pharmacological activity, toxicity, and metabolic profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation and quantification of amine enantiomers.[1][2] This guide provides an objective comparison of common chiral HPLC protocols, supported by experimental data, to aid in the selection of appropriate methods and stationary phases for your specific analytical needs.
Comparison of Chiral Stationary Phases and Methods
The successful separation of amine enantiomers is highly dependent on the choice of the chiral stationary phase and the optimization of the mobile phase. The most commonly employed CSPs for this purpose are polysaccharide-based, cyclofructan-based, and crown ether-based columns. Each class of CSP offers unique selectivity and operates under different optimal conditions.
| Chiral Stationary Phase (CSP) | Analyte Example | Column | Mobile Phase | Flow Rate (mL/min) | t1 (min) | t2 (min) | Resolution (Rs) | Separation Factor (α) |
| Polysaccharide-Based | 1-(1-Naphthyl)ethylamine | CHIRALPAK® IA | n-Hexane / 2-Propanol / DEA (80:20:0.1) | 1.0 | - | - | - | - |
| 1-Phenylethylamine | CHIRALPAK® IB | n-Hexane / Ethanol / TFA (90:10:0.1) | 1.0 | - | - | - | - | |
| α-Methylbenzylamine | Chiralcel OD-H | 7% 2-propanol/hexane | 1.0 | - | - | - | - | |
| Cyclofructan-Based | 1-Phenylethylamine | Larihc CF6-P | Acetonitrile / Methanol / TFA / TEA (90:10:0.3:0.2) | 1.0 | - | - | - | - |
| Tranylcypromine | Larihc CF6-P | Hexane / Ethanol / TFA / TEA (80:20:0.3:0.2) | 1.0 | - | - | - | - | |
| Crown Ether-Based | 1-(4-bromophenyl)-ethylamine | Chirosil RCA(+) | 0.1% HClO4 in Water / Acetonitrile | - | - | - | - | - |
| Secondary Amines | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Methanol / Acetonitrile / TEA / Acetic Acid | - | - | - | - | - |
Note: This table presents a summary of representative data. Retention times (t1, t2), resolution (Rs), and separation factors (α) are highly dependent on the specific analyte, exact chromatographic conditions, and instrumentation. DEA: Diethylamine, TFA: Trifluoroacetic acid, TEA: Triethylamine.
Experimental Protocols
Below are generalized experimental protocols for the chiral separation of amine enantiomers using polysaccharide and cyclofructan-based CSPs. These protocols should be optimized for specific applications.
Protocol 1: Normal-Phase Separation on Polysaccharide-Based CSPs
This protocol is suitable for many primary and secondary amines using columns such as CHIRALPAK® and Chiralcel®.
1. Materials and Reagents:
-
Chiral HPLC column (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (or Ethanol)
-
Basic additive: Diethylamine (DEA) or Triethylamine (TEA)
-
Acidic additive (for acidic amines): Trifluoroacetic acid (TFA)
-
Sample: Racemic amine dissolved in mobile phase or a compatible solvent.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the organic solvents in the desired ratio (e.g., 80:20 n-Hexane:2-Propanol).
-
Add the appropriate additive at a concentration of 0.1% (v/v). For basic amines, add DEA or TEA to improve peak shape and resolution.[1] For acidic amines, TFA may be used.
-
Degas the mobile phase using sonication or vacuum filtration.
3. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (or as optimized).
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Injection Volume: 5-20 µL.
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Prepare a system suitability solution with the racemic amine standard to verify column performance.
-
Inject the sample and acquire the chromatogram.
-
Identify and quantify the enantiomers based on their retention times.
Protocol 2: Polar Organic Mode Separation on Cyclofructan-Based CSPs
This protocol is effective for the separation of primary amines using cyclofructan-based columns.
1. Materials and Reagents:
-
Chiral HPLC column (e.g., Larihc CF6-P, 150 x 4.6 mm, 5 µm)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Sample: Racemic amine dissolved in the mobile phase.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and methanol (e.g., 90:10).
-
Add TFA and TEA as additives, typically at a concentration of 0.3% and 0.2% (v/v) respectively.[3] The combination of an acidic and a basic additive can significantly improve selectivity and peak shape for primary amines on this type of CSP.[3]
-
Degas the mobile phase.
3. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (or as optimized).
-
Detection: UV at 254 nm or another suitable wavelength.
-
Injection Volume: 5 µL.
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Perform a system suitability test using a standard solution.
-
Inject the sample and record the chromatogram.
-
Analyze the data to determine the enantiomeric composition.
Experimental Workflow and Logical Relationships
The successful implementation of a chiral HPLC method involves a systematic workflow, from initial method development to final data analysis. The following diagram illustrates the key steps and their logical connections.
Caption: Chiral HPLC method development workflow.
This guide provides a starting point for developing robust and reliable chiral HPLC methods for the separation of amine enantiomers. The selection of the appropriate chiral stationary phase and the careful optimization of the mobile phase composition are paramount to achieving successful enantioseparation.
References
Determining Enantiomeric Excess with NMR Spectroscopy: A Comparative Guide to Chiral Solvating Agents
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the development of chiral drugs. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid, reliable, and non-destructive method for this analysis. This guide provides a comparative overview of this technique, supported by experimental data and detailed protocols, to aid in the selection and application of the appropriate CSA for your analytical needs.
The fundamental principle behind this method lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a single enantiomer of the chiral solvating agent.[1][2] These diastereomeric complexes are non-superimposable, non-mirror images and, therefore, exhibit different physicochemical properties, including distinct NMR chemical shifts.[3][4] The difference in the chemical shifts (ΔΔδ) for a given proton in the two diastereomeric complexes allows for the individual integration of their corresponding signals. The enantiomeric excess can then be calculated from the ratio of these integrals.[2]
Comparative Performance of Chiral Solvating Agents
The effectiveness of a chiral solvating agent is determined by its ability to induce a significant chemical shift difference between the enantiomers of the analyte. This difference is influenced by several factors, including the nature of the CSA and analyte, the solvent, temperature, and the concentrations of the species.[5] The following table summarizes experimental data for various CSAs, showcasing their performance with different classes of analytes.
| Chiral Solvating Agent (CSA) | Analyte | Solvent | Analyte Conc. (mM) | CSA Conc. (mM) | Observed Proton | ΔΔδ (ppm) | Reference |
| (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) | γ-Lactones | CCl4 | 200 | 600 | Hendo | ~0.1 | [6] |
| Quinine (9R-C13) | Omeprazole (A16) | CDCl3 | 10 | 20 | Aryl region | Not specified | [3] |
| (S)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate ((S)-C25) | Amino-lipid A17 | CDCl3 | 10 | 20 | Not specified | Not specified | [3] |
| Tetraaza Macrocyclic Chiral Solvating Agent (TAMCSA 1a) | Thiohydantoin derivative (G6) | CDCl3 | 5 | 5 | NH proton | >1.269 | [7] |
| Isomannide-derived carbamate (7c) | rac-N-3,5-dinitrobenzoylphenylglycine methyl ester (9) | CDCl3 | 30 | 30 | para-proton of 3,5-DNB | Not specified | [8][9] |
| Bis-thiourea derivative | N-acetyl (N-Ac) amino acids | Not specified | Not specified | Not specified | NH and acetyl | 0.104–0.343 (NH), 0.042–0.107 (acetyl) | [5] |
Experimental Protocol for Enantiomeric Excess Determination
The following is a generalized protocol for determining the enantiomeric excess of a chiral analyte using NMR spectroscopy with a chiral solvating agent.
Materials:
-
High-resolution NMR spectrometer
-
NMR tubes
-
Volumetric flasks and pipettes
-
Deuterated NMR solvent (e.g., CDCl3, C6D6)
-
Chiral solvating agent (enantiomerically pure)
-
Chiral analyte of unknown enantiomeric excess
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the chiral analyte and dissolve it in a specific volume of the deuterated solvent to prepare a stock solution of known concentration (e.g., 10-50 mM).[3]
-
Accurately weigh a known amount of the chiral solvating agent and dissolve it in the same deuterated solvent to prepare a stock solution of known concentration. A CSA to analyte molar ratio of 1:1 to 2:1 is often a good starting point.[3]
-
-
NMR Sample Preparation:
-
In an NMR tube, combine a precise volume of the analyte stock solution with a precise volume of the CSA stock solution.
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. Standard acquisition parameters are usually sufficient, but optimization of parameters such as the number of scans may be necessary to achieve a good signal-to-noise ratio, especially for dilute samples.
-
It is crucial to acquire a spectrum of the analyte alone under the same conditions to identify the signals of interest.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a well-resolved proton signal of the analyte that shows splitting in the presence of the chiral solvating agent. This indicates the formation of diastereomeric complexes.
-
Carefully integrate the two separated signals corresponding to the two diastereomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100
-
Optimization:
-
Solvent: The choice of solvent can significantly impact the observed chemical shift difference. Non-polar solvents often lead to better results as they minimize competition for intermolecular interactions.[5]
-
Concentration: The ratio of CSA to analyte can be varied to maximize the separation of the signals.[3]
-
Temperature: Temperature can affect the equilibrium between the free and complexed species. Acquiring spectra at different temperatures may be necessary to achieve optimal resolution.[5]
Visualizing the Process and Principle
To better understand the workflow and the underlying principle of this technique, the following diagrams have been generated.
Caption: Workflow for ee Determination by NMR with a CSA.
Caption: Principle of Diastereomeric Complex Formation.
References
- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Chiral Auxiliaries in Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of modern organic synthesis. Chiral auxiliaries are powerful tools that enable the diastereoselective formation of new stereocenters. This guide provides an objective comparison of three widely used chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams, with a focus on their performance in key asymmetric transformations.
This publication offers a comprehensive overview supported by experimental data to aid in the selection of the most suitable chiral auxiliary for a given synthetic challenge. We will delve into their efficacy in asymmetric alkylation, aldol, and Diels-Alder reactions, presenting quantitative data, detailed experimental protocols, and mechanistic illustrations.
Performance Comparison of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is primarily determined by the diastereoselectivity it imparts on a reaction, typically expressed as diastereomeric excess (d.e.), as well as the chemical yield of the desired product. The following tables summarize the performance of Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams in key asymmetric reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic centers. The choice of chiral auxiliary plays a pivotal role in determining the facial selectivity of the electrophilic attack.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl | Benzyl bromide | NaHMDS | THF | 80-95 | >99:1 |
| (1R,2S)-Pseudoephedrine (Myers) | N-Propionyl | Benzyl bromide | LDA/LiCl | THF | 91 | >99:1 |
| (2R)-Bornane-10,2-sultam (Oppolzer) | N-Propionyl | Benzyl bromide | NaHMDS | THF | 85 | >98:2 |
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for carbon-carbon bond formation and the synthesis of polyketide natural products. Chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters.
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (R)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl | Isobutyraldehyde | Bu₂BOTf | 80-90 | >99:1 |
| (1S,2S)-Pseudoephedrine (Myers) | N-Propionyl | Isobutyraldehyde | (c-Hex)₂BCl | 85 | 98:2 |
| (2R)-Bornane-10,2-sultam (Oppolzer) | N-Propionyl | Isobutyraldehyde | TiCl₄ | 85 | 95:5 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cycloaddition that allows for the formation of six-membered rings with excellent control over stereochemistry. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 81 | 98.5:1.5 |
| (2R)-Bornane-10,2-sultam (Oppolzer) | N-Acryloyl | Cyclopentadiene | TiCl₄ | 94 | >99:1 |
Experimental Protocols
Detailed methodologies for the attachment of the chiral auxiliary, the asymmetric transformation, and the subsequent cleavage of the auxiliary are provided below.
Evans' Oxazolidinone
1. Attachment of the Auxiliary (N-Acylation): To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq.) dropwise. After stirring for 30 minutes, the acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent.
2. Asymmetric Aldol Reaction: To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.). The mixture is stirred for 30 minutes at 0 °C and then cooled to -78 °C. The aldehyde (1.5 eq.) is added dropwise, and the reaction is stirred for 2 hours at -78 °C and then allowed to warm to 0 °C over 1 hour. The reaction is worked up by sequential addition of methanol and hydrogen peroxide, followed by extraction.
3. Cleavage of the Auxiliary (Hydrolysis): The N-acylated product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Hydrogen peroxide (30% aqueous solution, 4.0 eq.) and lithium hydroxide (2.0 eq.) are added, and the mixture is stirred for 4 hours. The reaction is quenched with sodium bisulfite, and the desired carboxylic acid is obtained after an acidic workup. The chiral auxiliary can be recovered from the aqueous layer.
Myers' Pseudoephedrine Amide
1. Attachment of the Auxiliary (N-Acylation): (1S,2S)-(+)-Pseudoephedrine (1.0 eq.) is dissolved in anhydrous THF. The acid anhydride (e.g., propionic anhydride, 1.05 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete. The product is typically purified by crystallization.
2. Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in dry THF at -78 °C is slowly added a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF. The mixture is stirred and allowed to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes. The reaction is then cooled to the desired temperature (e.g., 0 °C or -78 °C), and the alkylating agent (1.1-1.5 eq.) is added.[1]
3. Cleavage of the Auxiliary (Hydrolysis): The alkylated pseudoephedrine amide is dissolved in a mixture of dioxane and 9-18 N sulfuric acid. The mixture is heated to reflux for 12-24 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent to afford the chiral carboxylic acid.
Oppolzer's Sultam
1. Attachment of the Auxiliary (N-Acylation): To a solution of (2R)-bornane-10,2-sultam (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise. After 30 minutes, the desired acyl chloride (1.1 eq.) is added, and the reaction is stirred for 1 hour at -78 °C and then allowed to warm to 0 °C over 1 hour. The reaction is quenched with saturated aqueous ammonium chloride.
2. Asymmetric Diels-Alder Reaction: To a solution of the N-acryloyl sultam (1.0 eq.) in anhydrous dichloromethane at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 eq.). After stirring for 15 minutes, the diene (e.g., cyclopentadiene, 3.0 eq.) is added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous sodium bicarbonate and the product is extracted.
3. Cleavage of the Auxiliary (Reductive Cleavage): The N-acyl sultam is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then warmed to 0 °C. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the chiral alcohol.
Visualization of Workflows and Structures
To further aid in the understanding of the application of these chiral auxiliaries, the following diagrams illustrate the general workflow, the logic of asymmetric synthesis, and the structures of the auxiliaries.
Figure 1. General workflow for chiral auxiliary-mediated synthesis.
Figure 2. The logic of employing a chiral auxiliary.
Figure 3. Structures of the compared chiral auxiliaries.
References
A Comparative Guide to Assessing the Purity of Resolved Amines
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of resolved amines is a critical step in ensuring the efficacy, safety, and quality of pharmaceutical compounds and other specialty chemicals. This guide provides an objective comparison of the leading analytical techniques for this purpose, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your specific application.
The stereoisomers of a chiral amine can exhibit vastly different pharmacological, toxicological, and metabolic properties. Consequently, regulatory bodies mandate stringent control over the enantiomeric composition of chiral drug substances. This necessitates the use of robust and reliable analytical methods to accurately quantify the purity of resolved amines. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations in terms of resolution, sensitivity, speed, and experimental workflow.
Comparative Analysis of Key Performance Metrics
The selection of an analytical technique for assessing the purity of resolved amines is a multifactorial decision. The following table summarizes the typical performance characteristics of chiral HPLC, SFC, CE, and NMR, providing a basis for objective comparison.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution (Rs) | Generally > 1.5 (baseline separation is common) | Often comparable to or better than HPLC, with sharper peaks | High efficiency can lead to excellent resolution | Not directly applicable; relies on the separation of diastereomeric signals (Δδ) |
| Selectivity (α) | Varies widely depending on the chiral stationary phase (CSP) and mobile phase | Can offer unique and complementary selectivity to HPLC | Highly tunable by choice of chiral selector in the background electrolyte | Dependent on the choice of chiral derivatizing or solvating agent |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | Comparable to or slightly better than HPLC | Typically in the µg/mL range, can be improved with stacking techniques.[1] | ~0.1% of the minor enantiomer |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | Comparable to or slightly better than HPLC | Can be as low as 0.2% for enantiomeric impurities.[1] | ~0.5% of the minor enantiomer |
| Analysis Time | 10 - 30 minutes per sample | 3 - 15 minutes per sample (often faster than HPLC) | 10 - 40 minutes per sample | 5 - 20 minutes per sample (after derivatization/complexation) |
| Solvent Consumption | High | Significantly lower than HPLC ("greener" technique) | Very low | Low |
| Sample Preparation | Dissolution in mobile phase; may require derivatization | Dissolution in a suitable solvent | Dissolution in background electrolyte; may require derivatization | Derivatization with a chiral agent or addition of a chiral solvating agent is often required |
| Instrumentation Cost | Moderate to High | High | Moderate | Very High |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can be complex due to multiple parameters affecting separation | Relatively straightforward if a suitable chiral agent is available |
Experimental Workflows and Methodologies
A general workflow for assessing the purity of a resolved amine sample involves sample preparation, instrumental analysis, and data processing. The specific steps can vary significantly between techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for the enantioselective analysis of amines. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or other suitable detector.
-
Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series) is often a good starting point for screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common for normal-phase separations. Additives such as diethylamine (DEA) or trifluoroacetic acid (TFA) are often used to improve peak shape and resolution. For example, a mobile phase of n-Hexane/Isopropanol/Methanol (89:10:1, v/v/v) has been used.
-
Sample Preparation: Dissolve the amine sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 20 - 40 °C.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
Injection Volume: 5 - 20 µL.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster analysis times and reduced consumption of organic solvents. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Experimental Protocol:
-
Instrumentation: An analytical SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Chiral Column: Polysaccharide-based or cyclofructan-based CSPs are commonly used.
-
Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier such as methanol, ethanol, or isopropanol. Additives like isobutylamine or TFA are often necessary to achieve good peak shape and resolution.
-
Sample Preparation: Dissolve the amine sample in the modifier solvent or a compatible co-solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 2 - 5 mL/min.
-
Back Pressure: 100 - 200 bar.
-
Column Temperature: 30 - 50 °C.
-
Modifier Gradient: An isocratic or gradient elution with the organic modifier.
-
Detection: UV detection at an appropriate wavelength.
-
-
Data Analysis: The % ee is calculated from the peak areas of the enantiomers as described for HPLC.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE).
Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a power supply, an autosampler, a temperature-controlled capillary cartridge, and a detector (typically UV).
-
Capillary: A fused-silica capillary (25-75 µm internal diameter, 30-60 cm total length).
-
Background Electrolyte (BGE): An aqueous buffer (e.g., phosphate or citrate) at a specific pH containing a chiral selector. Common chiral selectors for amines include cyclodextrins (e.g., β-cyclodextrin, sulfobutylether-β-cyclodextrin) and crown ethers.[1]
-
Sample Preparation: Dissolve the amine sample in the BGE or a low-ionic-strength solution to a concentration typically in the range of 0.1-1 mg/mL.
-
Electrophoretic Conditions:
-
Voltage: 15 - 30 kV.
-
Temperature: 20 - 30 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength.
-
-
Data Analysis: The % ee is calculated from the corrected peak areas of the two enantiomers. Peak areas are often corrected for migration time differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric purity without the need for chromatographic separation. This is typically achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA).
Workflow for Amine Purity Assessment using a Chiral Derivatizing Agent:
Experimental Protocol (using a Chiral Derivatizing Agent):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: An enantiomerically pure chiral derivatizing agent (CDA) such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or 2,3,6,7-tetrahydro-5H-pyrrolo[1,2-a]imidazole-5-one (TPI). A suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Sample Preparation (Derivatization):
-
In an NMR tube or a small vial, dissolve a known amount of the amine sample (typically 1-5 mg).
-
Add a slight excess (e.g., 1.1 equivalents) of the CDA.
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) if the CDA is an acid chloride to scavenge the HCl produced.
-
Allow the reaction to proceed to completion (this is often rapid at room temperature).
-
Add the deuterated solvent to the reaction mixture.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. If the CDA contains fluorine (like Mosher's acid), a ¹⁹F NMR spectrum can also be acquired, which often provides baseline-separated signals with no background interference.
-
-
Data Analysis:
-
Identify a set of well-resolved signals corresponding to the two diastereomers.
-
Carefully integrate these signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the % ee can be calculated.
-
Conclusion
The choice of the optimal method for assessing the purity of resolved amines depends on the specific requirements of the analysis. Chiral HPLC remains a workhorse in many laboratories due to its robustness and versatility. Chiral SFC is an attractive alternative, particularly for high-throughput applications and "green" chemistry initiatives, due to its speed and reduced solvent consumption. Chiral CE offers exceptionally high separation efficiency and is ideal for small sample volumes, though method development can be more intricate. NMR spectroscopy provides a rapid and powerful non-separative approach, especially when suitable chiral derivatizing or solvating agents are available. By carefully considering the comparative data and experimental protocols presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the accurate and reliable determination of the enantiomeric purity of their resolved amine samples.
References
A Researcher's Guide to Chiral Resolution of Carboxylic Acids: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the separation of enantiomers from a racemic mixture of carboxylic acids is a critical step in producing optically active compounds. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate efficient and reliable chiral resolution methods. This guide provides an objective comparison of the three primary techniques for chiral resolution of carboxylic acids: diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Comparative Performance of Chiral Resolution Techniques
The selection of a chiral resolution method depends on various factors, including the scale of the separation, desired enantiomeric purity, cost, and the chemical nature of the carboxylic acid. The following table summarizes the quantitative performance of different resolution techniques for commonly used non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and ketoprofen, providing a basis for comparison.
| Carboxylic Acid | Resolution Method | Chiral Selector/Resolving Agent | Solvent/Mobile Phase | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Ibuprofen | Diastereomeric Salt Formation | (S)-(-)-α-methylbenzylamine (S-MBA) & KOH | Methanol/Water | 95 | 80 | [1] |
| Enzymatic Kinetic Resolution | Lipase | Cyclohexane | 49 | >98 (for S-ester) | [2] | |
| Chiral HPLC (Direct) | (R)-(-)-(1-naphthyl)ethylurea CSP | Not Specified | N/A | >90 | [3] | |
| Ketoprofen | Diastereomeric Salt Formation | N/A | N/A | N/A | N/A | |
| Enzymatic Kinetic Resolution | Candida rugosa lipase | Toluene | ~47 | 99 (for S-ester) | ||
| Chiral HPLC (Direct) | Chirobiotic V CSP | Not Specified | N/A | Baseline separation (Rs=2.28) | [4] | |
| Chiral HPLC (Direct) | Amylose tris(3-chloro-5-methylphenyl carbamate) CSP | Not Specified | N/A | Baseline separation | [4] | |
| Naproxen | Diastereomeric Salt Formation | Chiral Amine | Not Specified | High | High | [5] |
| Enzymatic Kinetic Resolution | Trichosporon sp. (TSL) | Not Specified | >90 | >99 (for S-acid) | [6] | |
| Chiral HPLC (Direct) | β-CD/SiO2 CSP | Methanol/Phosphate Buffer | N/A | R(S) = 1.70 | [7] |
N/A: Not available in the cited source. CSP: Chiral Stationary Phase Rs: Resolution factor
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the replication and adaptation of these techniques.
Diastereomeric Salt Formation: Resolution of Racemic Ibuprofen
This protocol is adapted from a study on the chiral resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine (S-MBA) and potassium hydroxide (KOH).[1]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-methylbenzylamine (S-MBA)
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Salt Formation: In a reaction vessel, dissolve racemic ibuprofen in methanol. Add 0.5 equivalents of S-MBA and 0.5 equivalents of KOH. Stir the mixture to facilitate the formation of diastereomeric salts.
-
Crystallization: Add water as an anti-solvent to the methanol solution (optimal ratio of 1:6 methanol to water) to induce crystallization. The diastereomeric salt of (S)-ibuprofen and (S)-MBA is less soluble and will precipitate. Allow the crystallization to proceed for 2 hours with stirring.
-
Isolation of Diastereomeric Salt: Filter the precipitate and wash with a cold methanol/water mixture. Dry the collected crystals.
-
Liberation of (S)-Ibuprofen: Suspend the dried diastereomeric salt in a mixture of ethyl acetate and water. Acidify the aqueous layer with HCl to a pH of approximately 2. This will protonate the carboxylate and break the salt.
-
Extraction and Isolation: Separate the organic layer containing the (S)-ibuprofen. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (S)-ibuprofen.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Enzymatic Kinetic Resolution: Resolution of Racemic Ketoprofen
This protocol is based on the lipase-catalyzed enantioselective esterification of racemic ketoprofen.
Materials:
-
Racemic ketoprofen
-
Immobilized Candida rugosa lipase
-
An alcohol (e.g., ethanol, butanol)
-
An organic solvent (e.g., toluene, hexane)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flask, dissolve racemic ketoprofen and the chosen alcohol in the organic solvent.
-
Enzymatic Reaction: Add the immobilized Candida rugosa lipase to the solution. The amount of lipase will depend on the scale of the reaction and should be optimized. Stir the mixture at a controlled temperature (e.g., 40-50 °C). The lipase will selectively catalyze the esterification of one of the ketoprofen enantiomers (typically the S-enantiomer).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted enantiomer and the product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: The resulting mixture contains the unreacted ketoprofen enantiomer and the esterified enantiomer. These can be separated by standard techniques such as column chromatography or extraction.
-
Hydrolysis of the Ester (Optional): If the other enantiomer of the carboxylic acid is desired, the separated ester can be hydrolyzed using standard acidic or basic conditions to yield the corresponding carboxylic acid.
-
Analysis: Determine the enantiomeric excess of both the unreacted carboxylic acid and the carboxylic acid obtained from the hydrolysis of the ester using chiral HPLC.
Chiral High-Performance Liquid Chromatography (HPLC): Direct Separation of Carboxylic Acid Enantiomers
This is a general protocol for the analytical separation of chiral carboxylic acids using a chiral stationary phase. Specific conditions will vary depending on the acid and the column used.
Materials:
-
Racemic carboxylic acid sample
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the racemic carboxylic acid in the mobile phase or a compatible solvent.
-
HPLC System Setup: Install the chiral column in the HPLC system. Equilibrate the column with the chosen mobile phase until a stable baseline is achieved. The mobile phase composition is critical for achieving separation and often consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), with a small amount of an acidic additive (like trifluoroacetic acid) to improve peak shape for acidic analytes.
-
Injection and Elution: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase and will therefore be retained for different amounts of time, leading to their separation.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: The two separated enantiomers will appear as two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of the two peaks.
Visualizing Chiral Resolution Workflows
To further clarify the processes involved in chiral resolution, the following diagrams illustrate the general workflow of diastereomeric salt formation and provide a high-level comparison of the three main resolution techniques.
References
- 1. advanceseng.com [advanceseng.com]
- 2. Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemconnections.org [chemconnections.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of racemic naproxen by high-performance liquid chromatography with beta-CD/SiO2 as the chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cost-benefit analysis of different chiral separation techniques
A Comprehensive Guide to Chiral Separation Techniques: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. The choice of a chiral separation technique can significantly impact project timelines, costs, and the scalability of the process. This guide provides an objective comparison of common chiral separation techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
Comparative Analysis of Chiral Separation Techniques
The primary methods for chiral resolution—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Simulated Moving Bed (SMB) Chromatography, and Capillary Electrophoresis (CE)—each present a unique balance of costs and benefits. While HPLC is a well-established and versatile technique, SFC is gaining popularity due to its efficiency and lower environmental impact.[1][2] For large-scale purifications, SMB offers a cost-effective continuous process, and CE provides high-efficiency separations with minimal sample consumption.[3][4]
Quantitative Performance and Cost Comparison
The following tables summarize the key performance and cost metrics for different chiral separation techniques. The data is compiled from various studies and provides a general overview for comparison.
Table 1: Performance Metrics of Chiral Separation Techniques
| Technique | Typical Resolution (Rs) | Typical Analysis Time (min) | Sample Capacity (per run/hour) | Throughput |
| HPLC (Analytical) | > 1.5[5] | 5 - 30 | µg - mg | Low to Medium |
| SFC (Analytical) | > 1.5[6] | < 1 - 10[7] | µg - mg | High |
| SMB (Preparative) | > 1.2 | Continuous | g - kg/day | Very High |
| CE | > 2.0 | < 1 - 20[8] | ng - µg | High (for analysis) |
| GC (with derivatization) | > 1.5 | 5 - 60 | ng - µg | Medium |
Table 2: Cost-Benefit Analysis of Chiral Separation Techniques
| Technique | Initial Instrument Cost | Consumables Cost (per 1000 samples) | Solvent Consumption (per sample) | Key Benefits | Key Limitations |
| HPLC | Moderate to High | Moderate | High (e.g., 20-40 mL) | Versatile, well-established, wide range of stationary phases[1] | High solvent cost and waste, longer run times compared to SFC[9] |
| SFC | High | Low to Moderate | Very Low (significantly less than HPLC)[2] | Fast, low solvent consumption, "greener" technology[2] | Higher initial investment, less suitable for non-polar compounds[1] |
| SMB | Very High | Low (per unit of product) | Low (80-90% savings over batch)[] | Continuous process, high productivity, low solvent use[3] | High capital investment, complex operation[3] |
| CE | Moderate | Low | Very Low (nL scale) | High efficiency, minimal sample and reagent use, fast[4] | Low sample capacity, sensitivity can be an issue |
| GC | Moderate | Moderate | Low | High resolution for volatile compounds | Limited to volatile and thermally stable compounds, often requires derivatization |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral separation techniques. Below are representative protocols for Chiral HPLC and Chiral SFC.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate the enantiomers of a racemic drug compound using a polysaccharide-based chiral stationary phase.
Materials and Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC), 250 x 4.6 mm, 5 µm.
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample: Racemic mixture of the drug dissolved in the mobile phase at 1 mg/mL.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., 90:10:0.1 n-hexane:IPA:DEA). Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the sample (e.g., 5-10 µL) onto the column.
-
Data Acquisition: Record the chromatogram and determine the retention times of the two enantiomers.
-
Analysis: Calculate the resolution (Rs), selectivity (α), and retention factors (k') to evaluate the separation performance. An Rs value greater than 1.5 indicates baseline separation.[5]
Chiral Supercritical Fluid Chromatography (SFC) Protocol
Objective: To achieve a fast and efficient separation of the enantiomers of a racemic drug compound.
Materials and Instrumentation:
-
SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Chiral Column: A chiral stationary phase suitable for SFC (e.g., polysaccharide-based), 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol or ethanol) with an additive (e.g., 0.1% DEA for basic compounds).
-
Sample: Racemic mixture of the drug dissolved in the modifier at 1 mg/mL.
Procedure:
-
System Setup: Set the column temperature (e.g., 40°C) and the back-pressure (e.g., 150 bar).
-
Column Equilibration: Equilibrate the column with the mobile phase (e.g., 80:20 CO2:Methanol with 0.1% DEA) at a specific flow rate (e.g., 3.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the sample (e.g., 1-5 µL) onto the column.
-
Data Acquisition: Record the chromatogram and determine the retention times of the enantiomers.
-
Analysis: Calculate the resolution (Rs) and other chromatographic parameters. SFC often provides faster analysis times compared to HPLC.[6]
Visualization of Key Concepts
Diagrams can help in understanding the workflow and principles of chiral separation.
Caption: A workflow diagram for selecting an appropriate chiral separation technique based on key decision criteria.
Caption: A diagram illustrating the principle of chiral recognition, leading to the separation of enantiomers.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography - Regis Technologies [registech.com]
- 3. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for rapid chiral analysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Proper Disposal of (R)-(+)-1-(4-Methoxyphenyl)ethylamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical syntheses, the safe handling and disposal of specialized reagents like (R)-(+)-1-(4-Methoxyphenyl)ethylamine are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance. Adherence to these protocols is critical to minimize environmental impact and maintain a safe working environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This document contains detailed information regarding personal protective equipment (PPE), spill response, and first-aid measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use splash goggles or safety glasses.
-
Lab Coat: A standard laboratory coat is mandatory to protect clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]
Handling and Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, and national regulations.[2][3] This substance is classified as hazardous waste and should not be disposed of down the drain or in regular trash.[2][4]
-
Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound is in its pure form or mixed with other solvents or reagents.
-
Segregate this waste stream from other laboratory waste, particularly incompatible chemicals. Do not mix with halogenated solvents, heavy metals, or corrosive materials unless part of a specific neutralization protocol.
-
-
Containerization and Labeling:
-
Use a dedicated and compatible waste container. Plastic containers are generally suitable for amine waste.
-
Clearly label the container with "Hazardous Waste: this compound". Include the chemical formula (C9H13NO) and indicate any other components if it is a mixture.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.[1] Provide them with the full details of the waste stream.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from its Safety Data Sheet.
| Property | Value | Reference |
| Molecular Formula | C9H13NO | [4] |
| CAS Number | 22038-86-4 | [4] |
| UN Number | 2735 | [1] |
| Hazard Class | 8 (Corrosive) | |
| Packing Group | II |
Experimental Protocol: Neutralization of Amine Waste
For laboratories equipped to perform chemical treatments, neutralization can be a viable step before disposal. This procedure should only be carried out by trained personnel in a controlled environment.
Objective: To neutralize the basic amine to a less hazardous salt.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (e.g., 6 N HCl)
-
Universal pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Large beaker or flask (at least twice the volume of the waste)
-
Ice bath
Procedure:
-
Place the beaker or flask containing the amine waste in an ice bath and begin stirring.
-
Slowly add the dilute hydrochloric acid dropwise to the stirring amine solution. This reaction is exothermic, and slow addition is crucial to control the temperature.
-
Monitor the pH of the solution regularly using pH indicator strips or a pH meter.
-
Continue adding acid until the pH of the solution is neutral (pH ~7).
-
Once neutralized, the resulting salt solution should be collected in a labeled hazardous waste container and disposed of through your institution's EHS office or a licensed contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling (R)-(+)-1-(4-Methoxyphenyl)ethylamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-(+)-1-(4-Methoxyphenyl)ethylamine (CAS No. 22038-86-4). Adherence to these protocols is vital for ensuring a safe laboratory environment. This substance is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[1][2][3].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield | Protects against splashes and unforeseen reactions.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Provides protection against direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[2][4] |
| Body Protection | Laboratory coat, apron, or chemical-protection suit | Must be selected based on the specific laboratory activity and potential for exposure. Impervious clothing is recommended.[3][4] |
| Respiratory Protection | NIOSH-certified organic vapor/particulate respirator | Recommended when handling the substance outside of a well-ventilated enclosure to prevent inhalation.[3][4] A full-face respirator should be used if exposure limits are exceeded.[3] |
| Foot Protection | Closed-toe shoes | Prevents injury from spills and dropped objects.[4] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is mandatory to minimize risk during the handling and use of this compound.
1. Preparation:
-
Ensure the work area is well-ventilated; a chemical fume hood is highly recommended.[1][2][4]
-
Confirm that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary PPE and ensure it is in good condition.[4]
-
Have appropriate spill containment materials readily available.
2. Handling the Compound:
-
Wear all required PPE before handling the chemical.
-
Handle the compound in a designated area, preferably within a fume hood, to minimize vapor generation.[1][2]
-
Avoid direct contact with skin, eyes, and clothing.[1][2][5]
-
Use appropriate tools, such as spatulas or pipettes, for transferring the substance.
3. Post-Handling:
-
Thoroughly clean the work area after use.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste in a designated, compatible, and properly labeled hazardous waste container.[6] The container must be clearly marked with the words "HAZARDOUS WASTE" and the chemical name.[6]
-
Do not release the chemical into the environment.[1]
-
Keep the waste container tightly closed except when adding waste.[1][6]
2. Spill Cleanup:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using inert absorbent material.
-
Collect the spilled material and absorbent into a suitable container for disposal.[1]
3. Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][3]
Workflow and Emergency Response
The following diagram illustrates the standard workflow for safely handling this compound and the immediate actions to take in case of an emergency.
Caption: Safe handling workflow and emergency response procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
